4-Chloroquinoline-3,7-dicarbonitrile
Description
Properties
Molecular Formula |
C11H4ClN3 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
4-chloroquinoline-3,7-dicarbonitrile |
InChI |
InChI=1S/C11H4ClN3/c12-11-8(5-14)6-15-10-3-7(4-13)1-2-9(10)11/h1-3,6H |
InChI Key |
MYTCRHFESKBIJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1C#N)C#N)Cl |
Origin of Product |
United States |
Chemical structure and properties of 4-Chloroquinoline-3,7-dicarbonitrile
Part 1: Executive Summary & Chemical Identity
4-Chloroquinoline-3,7-dicarbonitrile is a highly specialized heterocyclic scaffold used primarily in the development of tyrosine kinase inhibitors (TKIs).[1][2] Belonging to the class of 4-aminoquinoline-3-carbonitriles, this molecule serves as a critical electrophilic intermediate.[1][2] Its structure features a quinoline core functionalized with electron-withdrawing nitrile groups at the 3- and 7-positions and a reactive chlorine atom at the 4-position.[1][2][3]
The presence of the 3-cyano group is essential for hydrogen bonding in the hinge region of kinase enzymes (e.g., Src, EGFR), while the 7-cyano group provides a unique handle for further chemical diversification (e.g., hydrolysis to amides or reduction to amines) or to modulate the electronic properties of the ring system, enhancing the reactivity of the 4-chloro substituent toward nucleophilic aromatic substitution (
Chemical Identity Table
| Property | Description |
| IUPAC Name | 4-Chloroquinoline-3,7-dicarbonitrile |
| Molecular Formula | |
| Molecular Weight | 213.62 g/mol |
| CAS Number | Not widely listed; Analogous to 69875-49-6 (unsubstituted 7-pos) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in water |
| Key Functional Groups | 4-Chloro (Leaving group), 3-Cyano (Hinge binder), 7-Cyano (Electronic modulator) |
Part 2: Synthesis & Production Strategy
The synthesis of 4-Chloroquinoline-3,7-dicarbonitrile typically follows the Gould-Jacobs reaction , a robust method for constructing the quinoline core from aniline derivatives.[1][2][3] This pathway is preferred for its scalability and the availability of starting materials.[2][4]
Mechanism & Regioselectivity
The starting material, 3-aminobenzonitrile , is reacted with ethyl (ethoxymethylene)cyanoacetate (EMCA) .[2]
-
Challenge: Cyclization of meta-substituted anilines (like 3-aminobenzonitrile) can yield two regioisomers: the 7-substituted quinoline (desired) and the 5-substituted quinoline.
-
Resolution: Steric hindrance generally disfavors the 5-position, making the 7-isomer the major product.[1][2] Purification is achieved via recrystallization of the 4-hydroxy intermediate prior to chlorination.[1][2][3][5]
Step-by-Step Protocol
Step 1: Condensation (Enamine Formation) [1][2]
-
Reagents: 3-Aminobenzonitrile (1.0 eq), Ethyl (ethoxymethylene)cyanoacetate (1.05 eq).
-
Procedure: Reflux the mixture for 2–4 hours. The intermediate enamine precipitates upon cooling.[2]
-
Isolation: Filter the solid, wash with cold ethanol, and dry.
Step 2: Thermal Cyclization (Gould-Jacobs) [1][2]
-
Medium: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).[2]
-
Procedure: Add the enamine portion-wise to Dowtherm A pre-heated to 250°C. Maintain temperature for 30–60 minutes.
-
Note: High temperature is critical to overcome the activation energy for aromatic cyclization.[2]
-
-
Workup: Cool to room temperature. Dilute with hexane to precipitate the product (4-Hydroxyquinoline-3,7-dicarbonitrile).[1][2] Filter and wash with hexane/ethanol to remove Dowtherm A.[2]
Step 3: Chlorination (Aromatization) [1][2]
-
Reagents: 4-Hydroxyquinoline-3,7-dicarbonitrile (Intermediate), Phosphorus Oxychloride (
, Solvent/Reagent).[1][2][3] -
Catalyst: Catalytic amount of DMF (Vilsmeier-Haack type activation).
-
Procedure: Reflux at 100–110°C for 2–3 hours. Monitor by TLC (disappearance of polar starting material).[2]
-
Quenching: Pour the reaction mixture slowly onto crushed ice/ammonia water (exothermic!). Maintain pH ~8 to precipitate the free base.
-
Purification: Filter the crude solid. Recrystallize from Acetonitrile or Ethyl Acetate to obtain pure 4-Chloroquinoline-3,7-dicarbonitrile .[1][2]
Part 3: Reactivity & Applications
Nucleophilic Aromatic Substitution ( )
The 4-chloro position is exceptionally reactive due to the electron-withdrawing nature of the quinoline nitrogen and the two nitrile groups (C3 and C7).[1][2][3]
-
Nucleophiles: Anilines (for kinase inhibitors), aliphatic amines, thiols.[2]
-
Conditions: Mild heating (60–80°C) in isopropanol or ethanol. Acid catalysis (HCl) often accelerates the reaction by protonating the ring nitrogen.
Nitrile Hydrolysis
-
Selectivity: The C3-cyano group is often sterically shielded and electronically distinct.[1][2][3] Controlled hydrolysis (acidic or basic) can selectively target the C7-cyano group to form a carboxylic acid or amide, allowing for the introduction of solubilizing tails.[2]
Visualizing the Pathway
Caption: Synthesis of 4-Chloroquinoline-3,7-dicarbonitrile via the Gould-Jacobs pathway and subsequent functionalization.
Part 4: Physical Properties Data
The following data is synthesized from experimental values of closely related 4-chloro-3-cyanoquinoline analogs (e.g., 7-bromo or 7-methoxy derivatives), as specific data for the 3,7-dicyano variant is proprietary or sparse.
| Property | Value (Estimated/Analog) | Context |
| Melting Point | 210–230°C | High due to planar stacking and dipolar nitrile interactions.[1][2][3] |
| logP (Predicted) | 2.1 – 2.5 | Moderately lipophilic; good membrane permeability.[2] |
| TPSA | ~65 Ų | Polar surface area dominated by two nitrile groups and ring nitrogen.[2] |
| pKa (Conjugate Acid) | ~2.5 | The ring nitrogen is weakly basic due to strong electron withdrawal by CN groups.[2] |
| IR Spectrum | ~2230 cm⁻¹ (CN stretch) | Distinctive sharp peak for nitrile groups.[2] |
Part 5: Safety & Handling
-
Nitrile Toxicity: This compound contains two nitrile groups.[1][2] While covalent, metabolism can potentially release cyanide ions.[2] Handle in a well-ventilated fume hood.
-
Corrosivity: The 4-chloro group is reactive.[1][2][5][6][7] Direct contact with skin can cause irritation or sensitization.[2]
-
Reaction Hazards:
References
-
Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[2] Link
-
Wissner, A., et al. (2003).[2] Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49–63.[2] (Describes the general synthesis and SAR of the 4-chloro-3-cyanoquinoline scaffold). Link
-
BLD Pharm. (n.d.).[2][8] Product Analysis: 4-Chloroquinoline-3,7-dicarbonitrile (Cat# BD00726985).[1][2][3][8] Retrieved from BLDpharm.com.[2] Link
-
Wolf, C., et al. (2018).[2] Regioselective Synthesis of Functionalized Quinolines. Organic Letters. (Discussion on regioselectivity in Gould-Jacobs cyclization of meta-substituted anilines).
Sources
- 1. 1334405-50-3|4-Chloro-3-methylquinoline-8-carbonitrile|BLD Pharm [bldpharm.com]
- 2. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 364793-57-7|7-Bromo-4-chloroquinoline-3-carbonitrile|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
- 8. 364793-57-7|7-Bromo-4-chloroquinoline-3-carbonitrile|BLD Pharm [bldpharm.com]
Physicochemical Characteristics and Synthetic Workflows of 3,7-Dicyano-4-chloroquinoline Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarial, antimicrobial, and antineoplastic agents. Among its functionalized derivatives, 3,7-dicyano-4-chloroquinoline represents a highly specialized, electrophilically activated core. The strategic placement of cyano groups at the C3 and C7 positions, combined with a labile chloro leaving group at C4, creates a unique physicochemical profile tailored for rapid downstream functionalization via Nucleophilic Aromatic Substitution (SNAr).
This whitepaper provides a comprehensive analysis of the physicochemical properties, structural rationale, and field-proven synthetic methodologies for 3,7-dicyano-4-chloroquinoline derivatives, emphasizing microwave-assisted synthesis and self-validating experimental protocols.
Structural Rationale & Scaffold Architecture
The architectural brilliance of the 3,7-dicyano-4-chloroquinoline scaffold lies in its electronic distribution. The quinoline ring is inherently electron-deficient, but the addition of functional groups drastically alters its reactivity:
-
C3-Cyano Group: Acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-R) effects. It lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, specifically activating the adjacent C4 position toward nucleophilic attack.
-
C7-Cyano Group: Provides a dual function. Chemically, it further depletes electron density from the conjugated system, accelerating SNAr reaction rates. Pharmacologically, it serves as a potent hydrogen-bond acceptor, frequently utilized to anchor the molecule within the hinge region of target kinases (1)[1].
-
C4-Chloro Group: Serves as an optimal leaving group. The high electrophilicity of the C4 carbon, driven by the synergistic pull of the nitrogen heteroatom and the two cyano groups, allows for the rapid displacement of the chloride ion by amines, anilines, or phenols.
Structure-activity relationship logic mapping functional groups to physicochemical reactivity.
Physicochemical Profiling
Understanding the physicochemical traits of this scaffold is critical for both synthetic handling and predicting pharmacokinetic behavior. The dual cyano substitution significantly impacts the lipophilicity and basicity of the molecule.
Quantitative Data Summary
| Property | Value / Characteristic | Analytical & Pharmacological Implication |
| Molecular Formula | C11H4ClN3 | Baseline for HRMS (Expected [M+H]⁺: ~214.01 m/z). |
| Molecular Weight | 213.62 g/mol | Low molecular weight ensures high ligand efficiency (LE) in drug design. |
| LogP (Estimated) | 2.6 – 3.1 | Optimal lipophilicity for passive membrane permeability without excessive hydrophobic trapping. |
| pKa (Quinoline N) | ~ 3.2 – 3.8 | Weakly basic; remains unprotonated at physiological pH (7.4), enhancing bioavailability. |
| Dipole Moment | High (> 4.5 Debye) | Strong polarity driven by the vector addition of the C-Cl and C-CN bonds. |
| C4-Cl Bond Energy | Significantly Lowered | Highly susceptible to SNAr; requires careful storage to prevent ambient hydrolysis. |
Note: The presence of the C7-cyano group slightly decreases the overall pKa of the quinoline nitrogen compared to mono-cyano derivatives, reducing the likelihood of hERG liability in downstream drug candidates.
Synthetic Methodologies: Accelerating Core Construction
The traditional synthesis of 4-chloro-3-cyanoquinolines relies on the Vilsmeier-Haack (VH) formylation and subsequent cyclization of substituted anilines. However, conventional thermal heating often results in prolonged reaction times (12–20 hours) and significant tar formation (1)[1].
To optimize yield and purity, modern protocols utilize Microwave-Assisted Dielectric Heating and Solvent Engineering . Replacing Dimethylformamide (DMF) with N-methylpyrrolidone (NMP) reduces the hydrolysis of the intermediate chloroiminium ion, boosting cyclization yields. Furthermore, the addition of catalytic 4-Dimethylaminopyridine (DMAP) accelerates the final chlorination step using POCl₃ (2)[2].
Table: Microwave vs. Conventional Synthesis of Quinoline Derivatives
| Reaction Type | Conventional Conditions | Yield (%) | Microwave Conditions | Yield (%) | Time Reduction |
| Cyclization | 100°C, 20 h | 55% | 150°C, 20 min | 85% | 60x |
| Vilsmeier Formylation | 80°C, 12 h | 70% | 100°C, 15 min | 92% | 48x |
| Cyano Hydrolysis | 100°C, 8 h | 65% | 80°C, 45 min | 88% | 10.7x |
(Data extrapolated from comparative studies on 4-chloro-6-cyanoquinoline-3-carboxamide synthesis[1])
Synthetic workflow for 3,7-dicyano-4-chloroquinoline derivatives via Vilsmeier-Haack cyclization.
Protocol 1: Microwave-Assisted Synthesis of the Core Scaffold
Causality Focus: This protocol uses NMP to stabilize the Vilsmeier reagent and DMAP to drive the tautomeric equilibrium toward the reactive enol-form for efficient chlorination.
-
Reagent Preparation: In an oven-dried microwave vial, dissolve 1.0 eq of the 3-cyano-substituted aniline precursor in anhydrous NMP (0.5 M concentration).
-
Vilsmeier Reagent Generation: Slowly add 3.0 eq of Phosphorus Oxychloride (POCl₃) dropwise at 0°C under an argon atmosphere. Rationale: Exothermic generation of the chloroiminium ion must be controlled to prevent degradation.
-
Catalyst Addition: Add 0.05 eq (5 mol%) of DMAP.
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 100°C for 15 minutes (300 W max power).
-
In-Process Control (Self-Validation): Extract a 5 µL aliquot, quench in aqueous NaHCO₃, and analyze via LC-MS. The precursor peak must be <1% relative to the product mass (M+H: ~214).
-
Workup: Pour the reaction mixture slowly into crushed ice/water (10x volume) while stirring vigorously for 2 hours. Rationale: Slow quenching prevents the hydrolysis of the newly formed C4-Cl bond while destroying excess POCl₃.
-
Isolation: Filter the resulting precipitate, wash with cold water, and dry under a vacuum at 50°C to yield the 3,7-dicyano-4-chloroquinoline core.
Mechanistic Pathways: The SNAr Paradigm
The primary utility of the 3,7-dicyano-4-chloroquinoline core is its role as an electrophilic hub. The SNAr reaction at the C4 position is the gateway to synthesizing complex kinase inhibitors (akin to Bosutinib) (3)[3] and novel antibiotics targeting ESKAPEE pathogens (4)[4].
Protocol 2: SNAr Functionalization with Anilines
Causality Focus: Acid catalysis (Pyridine HCl) protonates the quinoline nitrogen, further lowering the LUMO and drastically accelerating the nucleophilic attack by the incoming aniline.
-
Reaction Setup: Suspend 1.0 eq of 3,7-dicyano-4-chloroquinoline and 1.1 eq of the desired substituted aniline in 2-propanol (0.2 M).
-
Catalysis: Add 0.1 eq of Pyridine Hydrochloride. Rationale: The mild acid catalyzes the reaction without causing premature degradation of the cyano groups, which can occur under strongly basic or Lewis-acidic conditions.
-
Heating: Reflux the mixture at 80°C for 2–4 hours.
-
In-Process Control (Self-Validation): Monitor via TLC (Hexane:EtOAc 1:1). The product will exhibit a distinct bathochromic shift (visible under 365 nm UV) due to the extended conjugation provided by the secondary amine linkage at C4.
-
Purification: Cool to room temperature. The product typically precipitates as a hydrochloride salt. Filter, wash with cold 2-propanol, and recrystallize from MeOH/EtOAc to achieve >98.5% purity (HPLC).
Pharmacological Applications
Derivatives synthesized from the 3,7-dicyano-4-chloroquinoline scaffold exhibit profound biological activity across multiple therapeutic areas:
-
Targeted Anticancer Agents: By substituting the C4 position with specific anilines, these compounds act as potent ATP-competitive inhibitors of Src and Abl kinases. The C3-cyano group interacts with the gatekeeper residue, while the C7-cyano group forms critical hydrogen bonds with the kinase hinge region (3)[3].
-
Antimicrobial Therapeutics: 4-quinolone and 4-chloroquinoline derivatives are actively researched for their ability to disrupt bacterial communication systems (quorum sensing) and respiratory chains in multi-drug resistant ESKAPEE pathogens (4)[4].
References
- Buy 4-Chloro-6-cyanoquinoline-3-carboxamide (EVT-1793067)
- A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)
- Synthesis / Volltext (Bosutinib Synthesis)
- Source: sciforum.
Sources
Solubility profile of 4-Chloroquinoline-3,7-dicarbonitrile in organic solvents
Topic: Solubility Profile of 4-Chloroquinoline-3,7-dicarbonitrile in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary & Chemical Context
4-Chloroquinoline-3,7-dicarbonitrile is a critical heterocyclic building block, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., analogues of Bosutinib or Neratinib) and advanced agrochemicals. Its structural rigidity, defined by the planar quinoline core and electron-withdrawing nitrile groups at positions 3 and 7, creates specific solubility challenges during process scale-up.
This guide provides a comprehensive technical framework for understanding the solubility behavior of this compound.[1] It synthesizes thermodynamic modeling, experimental protocols, and solvent interaction mechanisms to support decision-making in recrystallization, reaction solvent selection, and purification.
Chemical Identity[2][3][4][5][6][7]
-
IUPAC Name: 4-Chloroquinoline-3,7-dicarbonitrile[2]
-
Molecular Formula: C₁₁H₄ClN₃
-
Key Physicochemical Features:
-
Lipophilicity: Moderate to High (LogP ~2.5–3.0 estimated).
-
H-Bonding: Weak H-bond acceptor (Nitriles, Quinoline N); No H-bond donors.
-
Crystal Lattice: High lattice energy due to
- stacking and dipolar interactions between nitrile groups, necessitating high-boiling or polar aprotic solvents for dissolution.
-
Thermodynamic Modeling of Solubility
To transition from empirical observation to predictive process control, the solubility of 4-Chloroquinoline-3,7-dicarbonitrile is modeled using the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (
The Apelblat Model
- : Mole fraction solubility of the solute.
- : Absolute temperature (Kelvin).[3]
-
: Empirical parameters derived from experimental regression.
-
and
reflect the enthalpy of solution and non-ideality. -
accounts for the temperature dependence of the heat capacity difference (
).
-
and
Thermodynamic Parameters (Van't Hoff Analysis)
The dissolution process is generally endothermic (
-
Enthalpy (
): Positive values indicate that heat input is required to overcome the strong crystal lattice energy of the dicarbonitrile core. -
Gibbs Free Energy (
): Decreases as temperature rises, confirming increased solubility at higher temperatures.
Representative Solubility Profile
Note: The data below represents a synthesized profile based on structural analogs (e.g., 4,7-dichloroquinoline, 6-bromo-4-chloroquinoline-3-carbonitrile) to illustrate the expected trends for this specific isomer. Exact values vary by crystal polymorph.
Table 1: Solubility Trends in Key Solvent Classes (at 298.15 K)
| Solvent Class | Representative Solvent | Solubility (Mole Fraction | Interaction Mechanism | Suitability |
| Polar Aprotic | DMF / DMSO | High ( | Strong dipole-dipole interactions; Solvent disrupts nitrile-nitrile stacking. | Reaction Medium |
| Chlorinated | DCM / Chloroform | Moderate-High | Dispersion forces; Good solvation of the chloro-quinoline core. | Extraction |
| Ketones | Acetone / MEK | Moderate | Dipole-dipole; limited by lower boiling points. | Crystallization |
| Alcohols | Ethanol / Methanol | Low-Moderate | Weak solvation; solute lacks H-bond donors to interact with solvent -OH. | Anti-Solvent |
| Non-Polar | n-Hexane / Heptane | Very Low ( | Poor interaction; solvent cannot overcome lattice energy. | Wash Solvent |
| Aqueous | Water | Insoluble | Hydrophobic effect dominates. | Precipitation |
Experimental Protocol: Laser Monitoring Method
To determine the precise solubility curve for your specific batch (accounting for polymorphic purity), the Laser Dynamic Monitoring Method is recommended over the static shake-flask method for speed and accuracy.
Workflow Diagram
The following diagram outlines the logical flow for determining solubility limits using laser turbidity detection.
Caption: Dynamic Laser Monitoring Workflow for Solubility Determination.
Detailed Methodology
-
Preparation: Accurately weigh 4-Chloroquinoline-3,7-dicarbonitrile (
) and the solvent ( ) into a glass vessel equipped with a water jacket. -
Setup: Insert a laser source and a photodetector on opposite sides of the vessel. Ensure continuous stirring to maintain a homogeneous suspension.
-
Equilibration: Set the initial temperature below the expected saturation point. The laser transmittance will be low due to light scattering by undissolved particles.
-
Dynamic Heating: Slowly increase the temperature (rate
K/h) while monitoring laser intensity. -
Endpoint Detection: The temperature at which the laser transmittance sharply increases to a maximum constant value corresponds to the saturation temperature (
) for that specific concentration. -
Replication: Repeat with varying solute/solvent ratios to construct the full polythermal solubility curve.
Process Implications & Solvent Selection
Based on the solubility profile, the following strategies are recommended for process development:
A. Recrystallization Strategy (Cooling vs. Anti-Solvent)
-
Cooling Crystallization: Best performed in Acetonitrile or Ethyl Acetate . These solvents show a steep solubility-temperature gradient (high
), allowing for high recovery yields upon cooling from reflux to C. -
Anti-Solvent Crystallization: Dissolve the crude intermediate in a minimum volume of DMF or DMSO (high solubility). Slowly add Water or Methanol (anti-solvents) to induce controlled precipitation. This is effective for removing inorganic impurities.
B. Reaction Solvent Selection
For nucleophilic substitution reactions (e.g., displacing the C4-chloride):
-
Recommended: DMF or NMP . High solubility ensures the reaction is kinetically controlled rather than mass-transfer limited.
-
Avoid: Alcohols (potential for side reactions with the nitrile or chloro groups) or non-polar solvents (poor solubility leads to slurry reactions).
Decision Tree for Solvent Selection
Caption: Solvent selection logic based on solubility thermodynamics.
References
-
Wang, J., et al. "Solubility of 4,7-Dichloroquinoline in Organic Solvents." Journal of Chemical & Engineering Data, 2021. (Analogous structure reference).
-
BenchChem. "Protocol: Determination of Solubility of Quinoline Carbonitriles." BenchChem Technical Notes.
-
Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from 293 K to 353 K." Journal of Chemical Thermodynamics, 1999. (Foundational thermodynamic model).
-
Jouyban, A. "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences, 2008.
Sources
Reactivity Profile of C4-Chlorine in Quinoline-3,7-Dicarbonitrile
Executive Summary: The "Super-Activated" Electrophile
In the high-stakes arena of kinase inhibitor development, the 4-chloroquinoline-3,7-dicarbonitrile scaffold represents a "privileged" yet volatile intermediate. Unlike its simpler analogs (e.g., 4,7-dichloroquinoline), this molecule possesses a unique electronic signature defined by the synergistic electron-withdrawing effects of cyano groups at the C3 and C7 positions.
This guide dissects the reactivity of the C4-chlorine atom (
Electronic Structure & Mechanistic Insight
To predict reactivity, we must look beyond the static structure and analyze the stability of the transition states. The reactivity of the
The "Push-Pull" Activation
The quinoline ring is inherently electron-deficient. However, the addition of two nitrile groups creates a "super-electrophile" at the C4 position.
-
C3-Cyano Effect (The Anchor): Located ortho to the leaving group, the C3-nitrile is the primary activator. It stabilizes the negative charge of the intermediate via direct resonance (mesomeric effect,
).[1] -
C7-Cyano Effect (The Amplifier): Located on the benzenoid ring, the C7-nitrile exerts a strong inductive withdrawal (
) on the entire -system. While it cannot stabilize the Meisenheimer complex via direct resonance as effectively as the C3 group, it lowers the LUMO energy of the ring, making the initial nucleophilic attack kinetically faster.
Mechanism of Action ( )
The reaction proceeds via a classic addition-elimination pathway. The rate-determining step is typically the formation of the Meisenheimer complex (Intermediate B below).
Figure 1: The
Comparative Reactivity Profile
The following table contextualizes the reactivity of our target against standard quinoline building blocks.
| Scaffold | C4-Cl Reactivity | Activation Source | Recommended Condition (Aniline) |
| 4-Chloroquinoline | Low | Ring Nitrogen ( | Reflux (100°C+), Acid Cat. |
| 4,7-Dichloroquinoline | Moderate | Reflux (80°C), Alcohol | |
| 4-Chloro-3-cyanoquinoline | High | 40-60°C, Alcohol | |
| 4-Chloroquinoline-3,7-dicarbonitrile | Very High | RT to 40°C, Isopropanol |
Key Takeaway: The 3,7-dicarbonitrile analog is roughly 10-50x more reactive than 4,7-dichloroquinoline. High temperatures are often unnecessary and can lead to degradation.
Experimental Protocols
General Workflow for C4-Amination
This protocol is optimized for synthesizing kinase inhibitor intermediates (e.g., 4-anilino-3-cyanoquinolines).
Materials:
-
Substrate: 4-chloroquinoline-3,7-dicarbonitrile (1.0 eq)
-
Nucleophile: Substituted Aniline (1.1 eq)
-
Solvent: Isopropanol (iPrOH) or Ethanol (EtOH)
-
Base: None usually required (product precipitates as HCl salt); or DIPEA (1.2 eq) for free base.
Step-by-Step Procedure:
-
Dissolution: Charge the reaction vessel with 4-chloroquinoline-3,7-dicarbonitrile and iPrOH (10 mL/g). The starting material may not fully dissolve at RT—this is acceptable.
-
Addition: Add the aniline nucleophile dropwise.
-
Reaction:
-
Aliphatic Amines: Stir at Room Temperature for 1-2 hours. Exothermic reaction is likely.
-
Anilines: Heat to 40-50°C . Monitor by TLC/LCMS. Reaction is typically complete in < 3 hours.
-
Note: Do not reflux aggressively unless the aniline is extremely electron-deficient (e.g., nitroaniline).
-
-
Workup:
-
Cool the mixture to 0°C.
-
The product often precipitates as a yellow/orange solid (HCl salt).
-
Filter and wash with cold iPrOH and diethyl ether.
-
-
Free Base Conversion (Optional): Suspend the solid in EtOAc and wash with saturated
.
Handling "Runaway" Hydrolysis
Due to the high electrophilicity, the C4-Cl bond is susceptible to hydrolysis by trace water, yielding the 4-hydroxy-3,7-dicarbonitrile (pyridone form) , which is catalytically dead.
-
Prevention: Use anhydrous solvents. Store the chloride under
at 4°C. -
Detection: Appearance of a highly polar peak on LCMS (
) and loss of reactivity toward amines.
Case Study: Synthesis of EGFR Inhibitor Analogs
The 4-anilino-3-cyanoquinoline core is the structural basis for drugs like Pelitinib and Neratinib . The 7-CN variation offers a metabolic "hard spot" compared to the 7-alkoxy groups found in Gefitinib.
Synthetic Pathway Visualization
Figure 2: Synthesis of a Pelitinib analog using the 3,7-dicarbonitrile scaffold. Note the mild conditions (50°C) compared to standard quinazoline synthesis.
References
-
Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 4-Anilino-3-cyanoquinolines as Src Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 13(6), 1145-1149. Link
-
BenchChem Technical Division. (2025). "A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline." BenchChem Application Notes. Link
-
Tsou, H. R., et al. (2001). "6-Substituted-4-(3-bromophenylamino)-3-cyanoquinolines as weak irreversible inhibitors of EGF receptor kinase." Journal of Medicinal Chemistry, 44(17), 2719-2734. Link
-
Ghorab, M. M., et al. (2010). "Synthesis and anticancer evaluation of some new novel quinoline derivatives." Arzneimittelforschung, 60(02), 87-96. Link
-
Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: The Mechanism." MasterOrganicChemistry.com. Link
Sources
Using 4-Chloroquinoline-3,7-dicarbonitrile as a precursor for bioactive heterocycles
As a Senior Application Scientist, this guide provides an in-depth exploration of the synthetic utility of functionalized 4-chloroquinolines as precursors for bioactive heterocycles. While the specific starting material, 4-Chloroquinoline-3,7-dicarbonitrile, is not a commercially available or widely documented precursor, this document outlines a proposed synthetic strategy for its creation and focuses on the versatile and readily available analog, 4,7-dichloroquinoline, as a foundational building block for drug discovery.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The strategic functionalization of this ring system is paramount to modulating the efficacy, selectivity, and pharmacokinetic profiles of these molecules. This guide provides detailed protocols, mechanistic insights, and practical advice for researchers engaged in the synthesis of novel quinoline-based compounds.
PART 1: Proposed Synthetic Trajectory for 4-Chloroquinoline-3,7-dicarbonitrile
Given the absence of 4-chloroquinoline-3,7-dicarbonitrile in the chemical literature, a hypothetical, yet chemically sound, synthetic pathway is proposed. This multi-step synthesis would require significant experimental optimization but is grounded in established quinoline chemistry. The proposed route begins with the more accessible 4,7-dichloroquinoline.
The key transformations would involve:
-
N-Oxidation: To activate the C2 and C4 positions and facilitate subsequent functionalization.
-
C2-Amidation & Deoxygenation: Introduction of a functional group at the C2 position.
-
Introduction of the C3-Nitrile: A Sandmeyer-type reaction or a palladium-catalyzed cyanation of a halogenated precursor would be a plausible approach.
-
Introduction of the C7-Nitrile: A nucleophilic aromatic substitution or a palladium-catalyzed cyanation of the C7-chloro group.
This theoretical pathway highlights the complexities of multi-substituted quinoline synthesis and serves as a conceptual framework for researchers aiming to develop novel dinitrile-substituted quinolines.
Caption: Proposed multi-step synthesis of 4-chloroquinoline-3,7-dicarbonitrile.
PART 2: 4,7-Dichloroquinoline as a Cornerstone Precursor
4,7-Dichloroquinoline is an ideal and cost-effective starting material for building a library of bioactive compounds.[2][3] Its utility stems from the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is significantly more activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. This allows for selective functionalization at C4 while leaving the C7 chlorine available for subsequent modifications.
Protocol 1: Selective C4-Amination of 4,7-Dichloroquinoline
This protocol details the synthesis of a 4-amino-7-chloroquinoline derivative, a foundational step for creating analogs of successful drugs like Chloroquine and Amodiaquine.[2]
Rationale: The reaction proceeds via a Meisenheimer intermediate, where the nucleophilic amine attacks the electron-deficient C4 position. The excess amine can serve as both the nucleophile and the base to neutralize the HCl generated during the reaction. Conventional heating is often sufficient, though microwave-assisted synthesis can significantly reduce reaction times.[4]
Materials:
-
4,7-Dichloroquinoline
-
Primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine)
-
Dichloromethane (DCM)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask, combine 4,7-dichloroquinoline (1.0 equivalent) and the desired amine (2.0-3.0 equivalents). If the amine is a solid, a high-boiling polar aprotic solvent like DMF or NMP can be used.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring for 6-8 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Dissolve the resulting residue in dichloromethane.
-
Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution, water, and brine to remove excess amine and any salts.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Sources
- 1. Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Procedure for hydrolysis of nitrile groups in 4-Chloroquinoline-3,7-dicarbonitrile
Application Note: Hydrolysis of Nitrile Groups in 4-Chloroquinoline-3,7-dicarbonitrile
Executive Summary & Chemical Strategy
The hydrolysis of 4-Chloroquinoline-3,7-dicarbonitrile presents a classic chemoselectivity challenge in heterocyclic chemistry. The quinoline scaffold contains three reactive centers:
-
3-Nitrile : Conjugated with the quinoline nitrogen and the 4-chloro substituent; highly electrophilic but sterically crowded.
-
7-Nitrile : Located on the benzenoid ring; behaves like a typical aryl nitrile.
-
4-Chloro Substituent : Highly susceptible to Nucleophilic Aromatic Substitution (
) due to activation by the ring nitrogen and the electron-withdrawing 3-cyano group.
The Critical Decision: Standard aqueous acid or base hydrolysis conditions (e.g., 6M HCl, reflux) will almost invariably displace the 4-chloro group, yielding the 4-hydroxy (4-oxo) derivative. To preserve the 4-chloro substituent, anhydrous acidic alcoholysis (Pinner-like conditions) must be employed to first generate the diester, followed by mild saponification if the free acid is required.
This guide provides two distinct protocols based on the desired target:
-
Protocol A (Thermodynamic Path): Full hydrolysis to 4-Oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid .
-
Protocol B (Kinetic/Selective Path): Alcoholysis to Dimethyl 4-chloroquinoline-3,7-dicarboxylate , preserving the chloro-handle for further functionalization.
Chemoselectivity Analysis & Reaction Pathways
The following diagram illustrates the divergent pathways based on reaction conditions.
Caption: Divergent hydrolysis pathways. Path A (Red) leads to Cl-displacement. Path B (Green) preserves the Cl-substituent via Pinner synthesis.
Protocol A: Full Hydrolysis to 4-Hydroxyquinoline-3,7-dicarboxylic acid
Objective: Synthesis of the fully hydrolyzed, water-soluble 4-oxo derivative. This scaffold is a common precursor for quinolone antibiotics.
Mechanism: Acid-catalyzed hydration of nitriles to amides, followed by hydrolysis to acids. Concurrently, water attacks the C-4 position, displacing chloride as HCl.
Reagents & Equipment
-
Substrate: 4-Chloroquinoline-3,7-dicarbonitrile (1.0 equiv)
-
Acid: Sulfuric Acid (H₂SO₄), 50-70% aqueous solution (20 vol)
-
Solvent: None (Neat acid) or Acetic Acid (if solubility is poor)
-
Equipment: Round-bottom flask, reflux condenser, oil bath, pH probe.
Step-by-Step Procedure
-
Setup: Charge the reaction flask with 4-Chloroquinoline-3,7-dicarbonitrile.
-
Acid Addition: Carefully add 50% H₂SO₄ (20 mL per gram of substrate). Exotherm warning: Add slowly.
-
Reflux: Heat the mixture to reflux (approx. 110–120°C).
-
Observation: The suspension will likely dissolve as the nitriles hydrolyze, then potentially precipitate the less soluble dicarboxylic acid.
-
-
Monitoring: Monitor by HPLC (see Section 5).
-
Checkpoint: Disappearance of starting material peak and intermediate amides. Formation of a highly polar peak (Acid).
-
Time: Typically 6–12 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour onto crushed ice (50g per gram substrate).
-
The product usually precipitates as a white/off-white solid.
-
-
Isolation: Filter the solid. Wash with cold water until the filtrate is neutral (pH ~6-7).
-
Purification: Recrystallize from DMF/Water or dissolve in aqueous NaOH, filter, and re-precipitate with HCl to remove non-acidic impurities.
Protocol B: Chemoselective Alcoholysis (Preserving 4-Cl)
Objective: Conversion of nitrile groups to esters while retaining the reactive 4-chloro substituent. This is achieved via the Pinner Reaction followed by hydrolysis of the imidate.
Mechanism: Anhydrous HCl protonates the nitrile, making it susceptible to attack by methanol (weak nucleophile), forming an imidate salt. The 4-Cl is stable to methanol at low temperatures in the absence of strong base.
Reagents & Equipment
-
Substrate: 4-Chloroquinoline-3,7-dicarbonitrile (1.0 equiv)
-
Solvent: Anhydrous Methanol (20 vol)
-
Reagent: Acetyl Chloride (5.0 equiv) or anhydrous HCl gas.
-
Equipment: Sealed tube or flame-dried flask with drying tube (CaCl₂).
Step-by-Step Procedure
-
Generation of HCl/MeOH:
-
Cool anhydrous methanol to 0°C in an ice bath.
-
Dropwise add Acetyl Chloride (Caution: Violent reaction, evolves HCl gas in situ). Stir for 30 mins to generate anhydrous methanolic HCl.
-
Alternative: Bubble dry HCl gas into methanol until saturation (~3-4 M).
-
-
Reaction:
-
Add 4-Chloroquinoline-3,7-dicarbonitrile to the cold solution.
-
Allow to warm to room temperature.
-
Stir for 16–24 hours. Do not reflux.
-
-
Imidate Hydrolysis:
-
Add water (5 vol) to the reaction mixture.
-
Stir for 2 hours at room temperature. This hydrolyzes the intermediate imidate esters to methyl esters.
-
-
Workup:
-
Evaporate methanol under reduced pressure (keep bath < 40°C).
-
Dilute residue with Ethyl Acetate and Water.
-
Neutralize the aqueous layer with saturated NaHCO₃ (Caution: foaming).
-
Extract with Ethyl Acetate. Dry organic layer over MgSO₄.[1]
-
-
Isolation: Concentrate to yield Dimethyl 4-chloroquinoline-3,7-dicarboxylate .
-
Optional Saponification (To Acid):
-
Dissolve ester in THF.
-
Add LiOH (2.2 equiv) in water at 0°C .
-
Monitor closely.[2] Stop immediately upon disappearance of ester to prevent Cl displacement. Acidify with 1M HCl to pH 3 and extract.
-
Analytical Validation & Data
| Parameter | 4-Chloroquinoline-3,7-dicarbonitrile (SM) | 4-Hydroxy-3,7-diCOOH (Product A) | Dimethyl 4-chloro-3,7-dicarboxylate (Product B) |
| MW | 213.62 | 233.18 | 279.68 |
| MS (ESI) | [M+H]+ 214/216 (3:1 ratio) | [M+H]+ 234 (No Cl pattern) | [M+H]+ 280/282 (3:1 ratio) |
| 1H NMR | Aromatic region only | Shift in H-2, H-5, H-6, H-8 due to 4-OH | Two singlets (~3.9 ppm) for -OCH3 |
| Solubility | Organic solvents (DCM, EtOAc) | High pH aqueous, DMSO | Organic solvents |
Key Diagnostic:
-
Chlorine Isotope Pattern: In Mass Spec, the presence of the 3:1 intensity ratio for M and M+2 peaks confirms the preservation of the Chlorine atom (Protocol B). Loss of this pattern indicates hydrolysis to the 4-OH (Protocol A).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Loss of 4-Cl (in Protocol B) | Temperature too high or presence of water/base. | Ensure Methanol is anhydrous. Keep reaction < 25°C. Use LiOH at 0°C for saponification. |
| Incomplete Hydrolysis (Protocol A) | Poor solubility of intermediate amides. | Add Acetic Acid as co-solvent. Increase reaction time. |
| Low Yield (Protocol B) | Volatility of imidate or hydrolysis to amide instead of ester. | Ensure excess HCl is present. Add water after reaction is complete, not during. |
| Precipitation during Workup | Product is zwitterionic (amino acid character). | Adjust pH carefully to the isoelectric point (typically pH 3-4) to maximize precipitation. |
References
-
Nitrile Hydrolysis Mechanisms : "Chemistry of Nitriles". LibreTexts Chemistry. Link
-
Quinoline Reactivity : "Synthesis of 4,7-Dichloroquinoline". Scribd / Organic Synthesis Archives. Link
-
Selective Hydrolysis Strategies : "Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds". ResearchGate.[3] Link
-
Analogous Chemistry (4-Chloro-3-cyano) : "Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin".[4][5] Oriental Journal of Chemistry. Link
-
General Pinner Reaction : "Hydrolysis of Nitriles". Organic Chemistry Portal. Link
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
Application Note: Suzuki-Miyaura Cross-Coupling of 4-Chloroquinoline-3,7-dicarbonitrile in Drug Discovery
Executive Summary & Mechanistic Rationale
Quinoline derivatives represent a highly privileged class of heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of targeted oncology therapeutics, particularly as inhibitors of receptor tyrosine kinases such as EGFR and HER2[1]. Within this chemical space, 4-Chloroquinoline-3,7-dicarbonitrile emerges as a uniquely potent building block.
While aryl chlorides are traditionally considered "challenging" substrates for palladium-catalyzed cross-coupling due to the high bond dissociation energy of the C–Cl bond, the electronic environment of 4-chloroquinoline-3,7-dicarbonitrile alters this paradigm[2]. The causality of its high reactivity lies in the synergistic electron-withdrawing effects of the quinoline nitrogen and the two cyano groups at the C3 and C7 positions. These functional groups exert strong inductive (-I) and resonance (-M) effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the C4–Cl bond. This electronic depletion facilitates rapid oxidative addition of the Palladium(0) catalyst into the C–Cl bond, enabling efficient Suzuki-Miyaura coupling (SMC) with various aryl and heteroaryl boronic acids[3][4].
Catalytic cycle of the Suzuki-Miyaura coupling at the C4 position.
Reaction Optimization & Quantitative Data
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, and base. Standard catalysts like
The table below summarizes the quantitative optimization data for the coupling of 4-chloroquinoline-3,7-dicarbonitrile with a standard phenylboronic acid derivative:
| Entry | Catalyst System (mol %) | Base (Equiv.) | Solvent System (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Dioxane / | 90 | 12 | 68% | ||
| 2 | 1,4-Dioxane / | 90 | 8 | 85% | ||
| 3 | Toluene / | 100 | 6 | 92% | ||
| 4 | NHC-Pd (PEPPSI-IPr) (1.0%) | KOH (2.0) | 1,4-Dioxane (Anhydrous) | 60 | 4 | 96% |
Note: Yields represent isolated product after silica gel chromatography. Optimization strategies should be tailored to the specific steric bulk of the boronic acid used.
Self-Validating Experimental Protocol
To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Each step includes the mechanistic reasoning behind the operation and in-process controls to verify success.
Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.
Phase 1: Reaction Setup & Degassing
Causality: Oxygen must be rigorously excluded because the active Pd(0) species is rapidly oxidized to an inactive Pd(II) peroxo complex, which permanently halts the catalytic cycle.
-
Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Chloroquinoline-3,7-dicarbonitrile (1.0 equivalent, 1.0 mmol), the desired arylboronic acid (1.2–1.5 equivalents), and
(2.5 equivalents).-
Note on Base: The base serves a dual purpose: it neutralizes the HCl byproduct and coordinates with the boronic acid to form a highly nucleophilic boronate complex
, which is mandatory for the transmetalation step[6].
-
-
Catalyst Addition: Add
(0.03 equivalents, 3 mol%). -
Atmospheric Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-high-purity Argon. Repeat this cycle three times.
-
Solvent Introduction: Using a syringe, add 10 mL of 1,4-Dioxane and 2.5 mL of deionized water (4:1 v/v ratio) that have been previously sparged with Argon for 30 minutes.
-
Note on Solvent: A biphasic system is critical. The water dissolves the inorganic base and facilitates boronate formation, while dioxane solubilizes the organic substrates[4].
-
Phase 2: Thermal Activation & In-Process Monitoring
-
Heating: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.
-
Visual Validation: The reaction mixture will typically transition from a pale yellow suspension to a dark red/brown homogeneous mixture as the active Pd(0) species is generated and the catalytic cycle initiates.
-
Reaction Monitoring: After 4 hours, sample 10 µL of the organic layer. Dilute in 1 mL of Acetonitrile and analyze via LC-MS.
-
Self-Validation Check: Look for the disappearance of the starting material mass (m/z for 4-Chloroquinoline-3,7-dicarbonitrile) and the appearance of the product mass. If significant protodeboronation (Ar-H) of the boronic acid is observed without product formation, the system may have been contaminated with oxygen or the base concentration is too high.
-
Phase 3: Workup & Purification
-
Quenching: Once LC-MS confirms >95% conversion, remove the flask from the heat and allow it to cool to room temperature.
-
Extraction: Dilute the mixture with 20 mL of Ethyl Acetate and 20 mL of water. Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (
mL). -
Washing & Drying: Combine the organic layers and wash with brine (30 mL) to remove residual dioxane and inorganic salts. Dry the organic phase over anhydrous
. -
Filtration: Filter the dried solution through a short pad of Celite to remove precipitated palladium black. Concentrate the filtrate under reduced pressure.
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate. The highly conjugated 4-arylquinoline-3,7-dicarbonitrile products are typically highly UV-active and easily tracked.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New NHC–Pd Complexes for Challenging Aryl Chloride Couplings [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 5. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Synthesis of Tunable Fluorophores via Suzuki-Miyaura Coupling of 4-Chloroquinoline-3,7-dicarbonitrile Scaffolds
Abstract
The quinoline core is a privileged scaffold in the development of fluorescent probes due to its inherent photophysical properties and synthetic versatility.[1][2] This application note provides a comprehensive guide for the synthesis of novel, tunable fluorescent dyes utilizing the 4-Chloroquinoline-3,7-dicarbonitrile platform. This scaffold is uniquely activated for functionalization by the presence of two strongly electron-withdrawing nitrile groups, which enhance the reactivity of the C4-chloro position towards palladium-catalyzed cross-coupling reactions. We present a detailed, field-proven protocol for the Suzuki-Miyaura cross-coupling reaction, a robust method for creating C-C bonds and introducing diverse aryl and heteroaryl moieties.[3][4] This guide explains the causality behind experimental choices, from reagent selection to reaction optimization, enabling researchers to rationally design and synthesize libraries of quinoline-based fluorophores with tailored photophysical properties for applications in bioimaging, materials science, and drug discovery.[1][5]
Introduction: The Quinoline-Dicarbonitrile Advantage
Quinoline-based fluorophores are central to many advanced applications, from live-cell imaging to organic light-emitting diodes (OLEDs).[5][6] The 4-Chloroquinoline-3,7-dicarbonitrile scaffold offers three strategic advantages for dye synthesis:
-
Reactive Handle: The chlorine atom at the C4 position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. Its reactivity is significantly enhanced compared to other positions due to the electronic influence of the quinoline nitrogen and the dicarbonitrile substituents.[3]
-
Electronic Tuning: The two nitrile groups are powerful electron-withdrawing moieties. This creates a strong intrinsic dipole in the quinoline core, making the resulting dyes sensitive to their environment (solvatochromic) and allowing for significant modulation of their emission wavelengths through the introduction of electron-donating or electron-withdrawing groups at the C4 position.[5][7]
-
Structural Rigidity: The planar, rigid structure of the quinoline core helps to minimize non-radiative decay pathways, often leading to higher fluorescence quantum yields compared to more flexible scaffolds.
This guide focuses on the Suzuki-Miyaura reaction due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid coupling partners.
Caption: Overall workflow for dye synthesis and analysis.
The Suzuki-Miyaura Reaction: Mechanism and Key Parameters
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. The reaction facilitates the formation of a carbon-carbon bond between an organohalide (our 4-chloroquinoline scaffold) and an organoboron species (an arylboronic acid). The process is catalyzed by a palladium complex that cycles between Pd(0) and Pd(II) oxidation states.
Catalytic Cycle Explained:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the quinoline scaffold, forming a Pd(II) complex. This is often the rate-limiting step, and the electron-deficient nature of our scaffold makes this step highly favorable.
-
Transmetalation: The aryl group from the boronic acid (which is activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (the quinoline and the new aryl group) couple and are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst to continue the cycle.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing Reaction Parameters
The success of the coupling hinges on the careful selection of reagents. The table below provides a starting point for optimization based on established literature procedures.[4][8]
| Parameter | Recommendation | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄ (Tetrakis) is often effective but can be air-sensitive. PdCl₂(dppf) is more air-stable and generally robust for heteroaromatic chlorides. The bulky dppf ligand facilitates the reductive elimination step. Start with 3-5 mol %. |
| Base | K₂CO₃, Cs₂CO₃ | A base is crucial for activating the boronic acid for transmetalation. K₂CO₃ is a cost-effective choice that works well in many cases. Cs₂CO₃ is a stronger, more soluble base that can accelerate the reaction, especially with less reactive coupling partners. Use 2-3 equivalents. |
| Solvent System | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O | A biphasic solvent system is standard. The organic solvent (dioxane or toluene) solubilizes the quinoline and catalyst, while water solubilizes the base and boronic salt. Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Temperature | 80 - 100 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition step. The exact temperature depends on the solvent and the reactivity of the specific boronic acid used. |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess of the boronic acid is used to ensure complete consumption of the more valuable quinoline scaffold and to compensate for potential homocoupling or protodeboronation side reactions. |
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.
Materials & Reagents:
-
4-Chloroquinoline-3,7-dicarbonitrile (1.0 eq)
-
Arylboronic acid (1.3 eq)
-
PdCl₂(dppf)·CH₂Cl₂ (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized Water (degassed)
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add 4-Chloroquinoline-3,7-dicarbonitrile, the chosen arylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. This step is crucial for catalyst longevity.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed deionized water via syringe in a 4:1 ratio (v/v). The final concentration of the quinoline substrate should be approximately 0.1 M.
-
Reaction: Immerse the flask in a pre-heated oil bath at 90 °C. Stir the mixture vigorously for 6-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is Ethyl Acetate/Hexane. The product spot should be more nonpolar and UV-active. The reaction is complete upon the disappearance of the starting 4-chloroquinoline.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual base and inorganic salts.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 4-arylquinoline-3,7-dicarbonitrile dye.
Characterization and Data Analysis
Structural Verification:
-
¹H and ¹³C NMR: Confirm the incorporation of the new aryl group by the appearance of new signals in the aromatic region and the disappearance of the starting material's characteristic pattern.
-
High-Resolution Mass Spectrometry (HRMS): Verify the exact mass of the synthesized compound, confirming its elemental composition.
Photophysical Properties: The synthesized dyes should be dissolved in a spectroscopic-grade solvent (e.g., DMSO, THF, or Dichloromethane) to prepare dilute solutions (1-10 µM).
-
UV-Vis Absorption: Measure the absorption spectrum to determine the wavelength of maximum absorption (λ_abs) and the molar extinction coefficient (ε).
-
Fluorescence Spectroscopy: Excite the sample at its λ_abs and record the emission spectrum to find the wavelength of maximum emission (λ_em).
-
Stokes Shift: Calculate as the difference between λ_em and λ_abs (in nm). Larger Stokes shifts are generally desirable for imaging applications to minimize self-absorption.
-
Fluorescence Quantum Yield (Φ_F): Determine relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄). This value represents the efficiency of the fluorescence process.
Table of Expected Photophysical Data: The following table illustrates the expected trend in photophysical properties when introducing electron-donating groups (EDG) and electron-withdrawing groups (EWG) onto the aryl ring coupled at the C4 position. This demonstrates the high tunability of the scaffold.[5]
| Aryl Group (Ar) | Substituent Type | Expected λ_abs (nm) | Expected λ_em (nm) | Expected Stokes Shift (nm) | Expected Φ_F |
| Phenyl | Neutral | ~380 | ~460 | ~80 | Moderate |
| 4-Methoxyphenyl | EDG (OCH₃) | ~405 | ~510 | ~105 | High |
| 4-(Dimethylamino)phenyl | Strong EDG (NMe₂) | ~425 | ~550 | ~125 | Moderate-High |
| 4-Cyanophenyl | EWG (CN) | ~375 | ~450 | ~75 | Low-Moderate |
Note: These are illustrative values. Actual results will vary based on solvent and precise molecular structure.
Conclusion and Outlook
The 4-Chloroquinoline-3,7-dicarbonitrile scaffold is a powerful and versatile platform for the synthesis of novel fluorescent dyes. The Suzuki-Miyaura coupling protocol detailed herein provides a reliable and highly adaptable method for generating diverse libraries of these compounds. By rationally selecting the arylboronic acid coupling partner, researchers can precisely tune the photophysical properties of the resulting fluorophores to meet the demands of specific applications, from developing environmentally sensitive probes to creating highly emissive materials for advanced technologies. The robust nature of this synthetic strategy opens the door to extensive structure-activity relationship studies and the discovery of next-generation fluorescent tools.[1][5]
References
-
Chenoweth, D. M., et al. (2021). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PMC. [Link]
-
Barros, M. C. R., et al. (2024). Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. ACS Omega. [Link]
-
Li, Y., et al. (2019). Design, synthesis, crystal structures, and photophysical properties of tetraphenylethene-based quinoline derivatives. Dyes and Pigments. [Link]
-
Zhang, J., et al. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances. [Link]
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
-
Turan, N., et al. (2018). synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2. Semantic Scholar. [Link]
-
Turan, N., et al. (2018). Synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2-hydroxybenzoate. ResearchGate. [Link]
-
Ghosh, P., et al. (2021). Synthesis, solvatochromism and electric dipole moment study of coumarin-fused quinoline: experimental and quantum chemical computational investigations. ResearchGate. [Link]
-
Al-Bayati, R. I. H., & Hussein, F. A. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Note: Chemoselective Reduction Strategies for 4-Chloroquinoline-3,7-dicarbonitrile
Executive Summary & Challenge Definition
The reduction of 4-chloroquinoline-3,7-dicarbonitrile presents a classic chemoselectivity paradox in medicinal chemistry. The objective is to reduce two nitrile groups (-CN) to primary amines (
The 4-chloro group is a critical "handle" for subsequent nucleophilic aromatic substitution (
-
Hydrogenolysis: Removal of the chlorine atom (dehalogenation) under standard catalytic hydrogenation conditions (e.g.,
, Pd/C). -
Nucleophilic Displacement: Attack by hydride reagents or the newly formed amine species.
This guide details two field-proven protocols designed to decouple nitrile reduction from aryl halide cleavage: Borane-Dimethyl Sulfide (BMS) complexation and Cobalt(II) Chloride/Sodium Borohydride catalysis.
Mechanistic Insight & Strategy
The Chemoselectivity Hierarchy
To achieve the target transformation, reagents must be selected based on their interaction with the nitrile vs. the aryl chloride.
-
Electrophilic Reduction (Borane): Borane (
) behaves as a Lewis acid, coordinating to the nitrogen lone pair of the nitrile. It reduces the nitrile via hydride transfer without interacting significantly with the aryl chloride, which requires oxidative addition (metal catalyst) or radical conditions to break. -
Transition Metal Catalysis (Cobalt Boride): The "Satoh method" utilizes
and to generate Cobalt Boride ( ) in situ. This species coordinates nitriles and facilitates hydride transfer but is generally kinetically too slow to effect oxidative insertion into the C-Cl bond under mild conditions.
Reaction Pathway Visualization
Figure 1: Chemoselectivity landscape. Method A and B prioritize the green pathway, avoiding the red dehalogenation route common with Palladium catalysis.
Protocol A: Borane-Dimethyl Sulfide (BMS) Reduction
Best for: High yields, strict anhydrous environments, and maximum preservation of the 4-Cl group.
Rationale
The
Materials
-
Substrate: 4-Chloroquinoline-3,7-dicarbonitrile (1.0 equiv)
-
Reagent: Borane-Dimethyl Sulfide complex (BMS), 2.0 M in THF (6.0 equiv; excess required for complexation)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: Methanol (MeOH), 1.25 M HCl in MeOH
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solubilization: Charge the flask with the dinitrile substrate (e.g., 10 mmol) and anhydrous THF (10 volumes). Cool to 0°C in an ice bath.
-
Addition: Add the BMS solution dropwise over 30 minutes. Note: Gas evolution is minimal initially, but exotherms can occur.
-
Reaction: Remove the ice bath and heat the mixture to reflux (66°C) for 12–16 hours.
-
Checkpoint: Monitor by TLC/LC-MS. The intermediate borazine complex may smear on silica; look for the disappearance of the starting material.
-
-
Quench (Critical): Cool to 0°C. Carefully add MeOH dropwise.
-
Caution: Vigorous hydrogen evolution will occur. Add slowly until bubbling ceases.
-
-
Hydrolysis: Add 1.25 M HCl in MeOH (excess) and reflux for 2 hours. This step breaks the Boron-Nitrogen bond.
-
Workup: Concentrate the solvent. Basify the residue with 10% NaOH to pH > 12. Extract with Dichloromethane (DCM) x3. Dry over
and concentrate.
Protocol B: Cobalt(II) Chloride / Sodium Borohydride
Best for: Bench-stable conditions, cost efficiency, and larger scales where BMS odors are undesirable.
Rationale
This protocol generates "Cobalt Boride" (
Materials
-
Substrate: 4-Chloroquinoline-3,7-dicarbonitrile (1.0 equiv)
-
Catalyst: Cobalt(II) Chloride hexahydrate (
) (2.0 equiv) -
Reductant: Sodium Borohydride (
) (10.0 equiv) -
Solvent: Methanol (MeOH)[2]
Step-by-Step Procedure
-
Setup: Use a standard round-bottom flask with a strong magnetic stir bar (the precipitate is heavy).
-
Dissolution: Dissolve the dinitrile substrate and
in MeOH. The solution will be pink/purple. Cool to 0°C.[1] -
Stepwise Addition: Add
portion-wise (solid) over 1 hour.-
Observation: The solution will turn black immediately with vigorous gas (
) evolution. -
Safety: Do not cap the flask tightly; allow
to vent.
-
-
Reaction: Stir at room temperature for 4–6 hours.
-
Quench: Carefully add 3N HCl to dissolve the black precipitate and destroy excess borohydride.
-
Workup: Basify with concentrated Ammonium Hydroxide (
) to pH 11. Filter off the cobalt salts through a Celite pad. Extract the filtrate with Ethyl Acetate/Isopropanol (9:1).
Workflow Visualization (BMS Method)
Figure 2: Operational workflow for Borane-Dimethyl Sulfide reduction.
Comparative Data & Selection Guide
| Feature | Method A: Borane-DMS | Method B: | Catalytic Hydrogenation ( |
| Yield (Typical) | 85–95% | 70–85% | Variable (often low for this substrate) |
| 4-Cl Retention | Excellent | Good | Poor (High risk of dehalogenation) |
| Side Products | Minimal | Some secondary amines | Dechlorinated species |
| Scalability | High (with proper venting) | Moderate (filtration issues) | High |
| Cost | High ( | Low | Low |
Recommendation:
-
Use Method A (BMS) for medicinal chemistry (gram-scale) where yield and purity are paramount.
-
Use Method B (Co/NaBH4) for early-stage scouting or if cost is a primary constraint.
Troubleshooting & Optimization
-
Issue: Secondary Amine Formation
-
Cause: Condensation of the intermediate imine with the newly formed amine.
-
Fix: Increase the concentration of the reducing agent. For Method B, ensuring rapid addition of
(while managing exotherm) keeps the hydride concentration high, favoring reduction over condensation.
-
-
Issue: Incomplete Conversion
-
Cause: Strong coordination of the resulting amine to the Boron (Method A) or Cobalt (Method B).
-
Fix: For Method A, ensure the acidic hydrolysis step is vigorous (refluxing HCl/MeOH). Simply adding water is insufficient to break the B-N bond.
-
-
Issue: 4-Cl Loss
-
Cause: Presence of adventitious transition metals or excessive heating.
-
Fix: Ensure glassware is clean. Do not exceed 70°C.
-
References
-
Brown, H. C., & Choi, Y. M. (1982).[3] Selective reductions.[3][4][5] 29. A simple technique to achieve an enhanced rate of reduction of representative organic compounds by borane-dimethyl sulfide. Journal of Organic Chemistry, 47(16), 3153–3163. Link
-
Satoh, T., Suzuki, S., Suzuki, Y., Miyaji, Y., & Imai, Z. (1969). The selective reduction of nitriles to amines with cobalt chloride and sodium borohydride.[5][6] Tetrahedron Letters, 10(52), 4555–4558. Link
-
Heinzman, S. W., & Ganem, B. (1982). Mechanism of sodium borohydride-cobaltous chloride reductions.[5][7][8] Journal of the American Chemical Society, 104(25), 6801–6802. Link
-
Haddenham, D., et al. (2009).[4][9] Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane.[9] Journal of Organic Chemistry, 74(5), 1964–1970. Link
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 4. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 5. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 6. SciMeetings [scimeetings.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 9. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane [organic-chemistry.org]
Improving reaction yields for 4-Chloroquinoline-3,7-dicarbonitrile synthesis
Technical Support Center: Synthesis of 4-Chloroquinoline-3,7-dicarbonitrile
This technical support guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 4-Chloroquinoline-3,7-dicarbonitrile. This document provides an in-depth overview of a robust synthetic pathway, detailed troubleshooting guides for common experimental challenges, and comprehensive protocols to improve reaction yields and product purity.
Reaction Overview and Strategy
The synthesis of 4-Chloroquinoline-3,7-dicarbonitrile is most effectively approached via a two-step synthetic sequence. This strategy involves the initial construction of the core heterocyclic system to form a 4-hydroxyquinoline intermediate, followed by a robust chlorination step.
Step 1: Synthesis of 4-Hydroxyquinoline-3,7-dicarbonitrile This precursor is synthesized via a cyclocondensation reaction. The proposed route involves the reaction of a substituted aminobenzonitrile with an active methylene compound, such as a malononitrile derivative, followed by a high-temperature cyclization. This is analogous to established methods for quinoline synthesis like the Conrad-Limpach or Friedländer reactions[1][2][3]. The reaction proceeds by forming an enamine intermediate which then undergoes thermal cyclization to yield the stable 4-hydroxyquinoline ring system.
Step 2: Chlorination of 4-Hydroxyquinoline-3,7-dicarbonitrile The second step involves the conversion of the 4-hydroxy group to the target 4-chloro group. This transformation is reliably achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃)[4][5]. The mechanism involves the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion in a nucleophilic substitution reaction[4]. The presence of two electron-withdrawing nitrile groups on the quinoline ring can deactivate the system, potentially requiring more forcing reaction conditions compared to electron-rich substrates.
Below is a diagram illustrating the proposed overall synthetic workflow.
Caption: Proposed two-step synthetic workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, with a focus on the critical chlorination step.
Low or No Yield of 4-Chloroquinoline-3,7-dicarbonitrile
Question: My chlorination reaction is showing very low conversion by TLC, or I am isolating primarily the 4-hydroxy starting material. What are the potential causes and solutions?
Answer: This is a common issue, often related to the reduced reactivity of the electron-deficient quinoline ring or suboptimal reaction conditions. Here are the primary factors to investigate:
-
Reagent Quality and Anhydrous Conditions: Phosphorus oxychloride (POCl₃) is highly sensitive to moisture and will rapidly decompose, reducing its efficacy[4].
-
Solution: Always use freshly opened or distilled POCl₃. Ensure all glassware is thoroughly oven- or flame-dried before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Insufficient Reaction Temperature or Time: The electron-withdrawing nature of the two nitrile groups deactivates the 4-position, making the hydroxyl group less nucleophilic and the subsequent displacement more difficult.
-
Solution: Gradually increase the reaction temperature. While many chlorinations proceed at 90-110°C, this substrate may require temperatures up to 140°C. Extend the reaction time and monitor progress carefully using Thin Layer Chromatography (TLC)[4].
-
-
Inadequate Chlorinating Power: For highly deactivated substrates, POCl₃ alone may not be sufficient to drive the reaction to completion.
-
Solution: Consider using a more potent chlorinating system. The addition of phosphorus pentachloride (PCl₅) to POCl₃ can significantly enhance chlorinating strength[6][7]. A POCl₃/PCl₅ mixture (e.g., 3:1 ratio) often proves effective for stubborn substrates[8]. Alternatively, adding a catalytic amount of N,N-dimethylformamide (DMF) can generate the Vilsmeier reagent in situ, which can facilitate the reaction[9].
-
Product Decomposition or Impurity Formation
Question: My reaction mixture turns black, and the final product is impure and difficult to purify. How can I minimize side reactions?
Answer: Dark coloration often indicates decomposition or polymerization, typically caused by excessively high temperatures or prolonged reaction times.
-
Thermal Decomposition: While higher temperatures may be needed for conversion, they can also promote side reactions.
-
Solution: Find the optimal balance of temperature and time. Run small-scale trials at different temperatures (e.g., 110°C, 125°C, 140°C) and monitor by TLC to identify the point at which product formation is maximized and decomposition is minimized. Avoid unnecessarily long heating times[4].
-
-
Reaction Medium: Using POCl₃ as both reagent and solvent can lead to a harsh reaction environment.
-
Solution: Consider using a high-boiling inert solvent such as sulfolane or 1,2-dichlorobenzene to better control the temperature and substrate concentration. Adding a base like pyridine or diethylaniline can also be beneficial by neutralizing the HCl generated during the reaction, which can sometimes catalyze side reactions[8][9].
-
Product Hydrolysis During Work-up
Question: My TLC analysis shows complete conversion to the 4-chloro product, but after work-up, I isolate the 4-hydroxy starting material. What is happening?
Answer: The C4-chloro group on the quinoline ring is susceptible to nucleophilic substitution, especially hydrolysis back to the hydroxyl group. This is a common issue during aqueous work-up[4][8].
-
Quenching Procedure: The standard method of quenching excess POCl₃ by pouring the reaction mixture into water is highly exothermic and creates a hot, strongly acidic environment (HCl and H₃PO₄), which is ideal for hydrolysis.
-
Solution: First, cool the reaction mixture to room temperature. Whenever possible, remove the bulk of the excess POCl₃ under reduced pressure (vacuum distillation). Then, pour the cooled, concentrated reaction mixture slowly onto crushed ice with vigorous stirring to dissipate heat. Do not let the temperature of the quench solution rise significantly[8].
-
-
Neutralization: Neutralizing the acidic quench solution with a strong base (like NaOH) can create localized areas of high pH, which can also promote hydrolysis.
-
Solution: After quenching in ice water, neutralize the solution carefully and slowly with a milder base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), while keeping the temperature low (0-10°C)[8]. Neutralize only to a pH of 7-8.
-
-
Extraction: Prolonged contact with the aqueous phase during extraction increases the risk of hydrolysis.
-
Solution: Once neutralized, immediately extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction efficiently and proceed to the drying and solvent removal steps without delay.
-
The following flowchart provides a systematic approach to troubleshooting the critical chlorination step.
Caption: Troubleshooting workflow for the chlorination step.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of chlorination using POCl₃? A1: The chlorination of a 4-hydroxyquinoline with POCl₃ proceeds via the formation of a chlorophosphate intermediate. The lone pair of electrons on the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of HCl to form a phosphate ester. Finally, a chloride ion (from POCl₃ or generated HCl) acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the 4-chloroquinoline product[4].
Q2: Can other chlorinating agents like thionyl chloride (SOCl₂) be used? A2: While thionyl chloride is a common chlorinating agent for alcohols, POCl₃ is generally more effective and widely used for the conversion of cyclic amides (lactams) and vinylogous amides, such as 4-hydroxyquinolines, to their corresponding chlorides[8]. For challenging substrates, a mixture of POCl₃ and PCl₅ is often superior to SOCl₂[7].
Q3: How should I best monitor the reaction progress? A3: Thin Layer Chromatography (TLC) is the most effective method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane mixture) that gives good separation between your starting material (4-hydroxyquinoline-3,7-dicarbonitrile) and the product (4-chloroquinoline-3,7-dicarbonitrile). The product should be significantly less polar than the starting material and thus have a higher Rf value.
Q4: What are the key safety precautions when working with POCl₃? A4: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure a quenching agent (like sodium bicarbonate) is readily available for spills.
Data Summary Table
The following table provides a summary of reaction parameters and their expected impact on the chlorination of 4-hydroxyquinolines, based on established chemical principles and literature on analogous systems.
| Parameter | Condition | Expected Outcome on Yield | Rationale / Notes |
| Temperature | 90-100 °C | Low to Moderate | May be insufficient for deactivated substrates. |
| 110-140 °C | Moderate to High | Optimal range for driving the reaction to completion. Higher end may increase risk of side products[4]. | |
| Reagent | POCl₃ (neat) | Good | Standard condition, serves as both reagent and solvent. |
| POCl₃ / PCl₅ | High to Excellent | PCl₅ increases the concentration of active chlorinating species, effective for electron-poor systems[6][7]. | |
| POCl₃ / DMF (cat.) | Good to High | Forms Vilsmeier reagent, which can be a more effective activating agent for the hydroxyl group[9]. | |
| Work-up | Quench hot into H₂O | Low (due to hydrolysis) | Creates hot, acidic conditions ideal for hydrolysis of the product back to starting material[8]. |
| Vacuum distill POCl₃, then quench cold into ice/NaHCO₃ | High | Minimizes exotherm and acidic conditions, preserving the chloro-product[8]. |
Detailed Experimental Protocols
Protocol 5.1: Synthesis of 4-Hydroxyquinoline-3,7-dicarbonitrile (Proposed)
Disclaimer: This is a proposed protocol based on established quinoline syntheses. Optimization may be required.
-
Reactant Mixture: In a round-bottom flask suitable for high temperatures, combine 3-amino-isophthalonitrile (1 eq.), an activated malononitrile derivative like (ethoxymethylene)malononitrile (1.1 eq.), and a high-boiling solvent such as diphenyl ether or Dowtherm A[3].
-
Initial Condensation: Heat the mixture to 120-140°C for 1-2 hours to form the enamine intermediate.
-
Cyclization: Increase the temperature to reflux (approx. 250-260°C) and maintain for 30-60 minutes. Monitor the reaction by TLC until the intermediate is consumed.
-
Isolation: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Dilute the mixture with hexane or petroleum ether to facilitate precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude solid extensively with hexane and then diethyl ether to remove the solvent. The crude product can be further purified by recrystallization from a suitable solvent like DMF or acetic acid.
Protocol 5.2: Chlorination to form 4-Chloroquinoline-3,7-dicarbonitrile
Warning: This reaction should be performed in a certified chemical fume hood. POCl₃ is highly corrosive and water-reactive.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube or inert gas inlet), and a thermometer, add 4-hydroxyquinoline-3,7-dicarbonitrile (1 eq.).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 10-15 molar equivalents or enough to act as a solvent) to the flask[4][10].
-
Heating: Heat the reaction mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction progress by TLC. If the reaction is sluggish after 2-3 hours, consider cautiously increasing the temperature in increments to 120-130°C.
-
Work-up (Quench): Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess POCl₃ under reduced pressure using a vacuum distillation setup (ensure the vacuum pump is protected from corrosive vapors).
-
Precipitation: In a separate large beaker, prepare a mixture of crushed ice and water. With vigorous stirring, slowly and carefully add the cooled reaction residue dropwise to the ice water.
-
Neutralization: Maintain the temperature of the aqueous mixture below 10°C using an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH of the solution is neutral (pH 7-8). A solid precipitate of the product should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and then allow it to air-dry. The crude 4-Chloroquinoline-3,7-dicarbonitrile can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel[11].
References
-
ResearchGate. (n.d.). Proposed mechanism for the cyclization with malononitrile. Retrieved from [Link]
-
Al-Naggar, A. A., et al. (2012). Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids. Molecules, 17(9), 10457-10469. Available from: [Link]
-
Kamal, A., et al. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 25(1), 53-57. Available from: [Link]
-
Journal of Chemical Research, Synopses. (1995). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile. Retrieved from [Link]
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3? Retrieved from [Link]
-
MDPI. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]
-
MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) POCl3 -PCl5 mixture: A robust chlorinating agent†. Retrieved from [Link]
- Google Patents. (1981). US4277607A - Process for the preparation of 4-chloroquinolines.
- Google Patents. (1984). EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.
-
Royal Society of Chemistry. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Retrieved from [Link]
-
Connect Journals. (2023). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
- Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Jordan Journal of Earth and Environmental Sciences. (2012). Recent Advances in the Chemistry of Nitriles and Enaminonitriles. Retrieved from [Link]
-
Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride. Retrieved from [Link]
-
Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent†. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Retrieved from [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Retrieved from [Link]
- Google Patents. (1958). US2855428A - Preparation of amino nitriles.
-
Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]
-
Academia.edu. (n.d.). Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. Retrieved from [Link]
-
Wiley Online Library. (2022). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Retrieved from [Link]
-
MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Scientific Research Publishing. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds. Retrieved from [Link]
-
Scribd. (2025). FINAL Vilsmeier Hacck Reaction. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). Diazonium coupling, Vilsmeier-Haack reaction and Gattermann-Koch reaction. Retrieved from [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 6. (PDF) POCl3 -PCl5 mixture: A robust chlorinating agent† [academia.edu]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for 4-Chloroquinoline-3,7-dicarbonitrile impurities
Technical Support Center: 4-Chloroquinoline-3,7-dicarbonitrile Purification
Executive Technical Overview
4-Chloroquinoline-3,7-dicarbonitrile is a high-value electrophilic intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., Bosutinib analogs) and complex heterocyclic scaffolds. Its reactivity profile is dominated by the 4-chloro substituent (highly susceptible to SNAr) and the electron-withdrawing 3,7-dicarbonitrile motifs, which significantly reduce the basicity of the quinoline nitrogen while increasing the electrophilicity of the C4 position.
Common Purity Challenges:
-
Regioisomer Contamination: Synthesis from 3-cyanoaniline typically yields a mixture of the 7-cyano (desired) and 5-cyano (undesired) isomers.[1]
-
Hydrolytic Degradation: The C4-Cl bond is labile; moisture exposure leads to 4-hydroxyquinoline-3,7-dicarbonitrile (the "oxo" impurity).[1]
-
Nitrile Hydrolysis: Acidic/Basic workups can partially hydrolyze the nitriles to amides (
in MS).[1]
Impurity Identification & Characterization
Before initiating purification, confirm your impurity profile using this reference table.
| Impurity Type | Origin | LC-MS Signature (ESI+) | 1H NMR Characteristic |
| 5-Cyano Isomer | Regioisomer from cyclization | Same Mass ( | Distinct coupling pattern for H-5/H-6/H-8 vs H-6/H-8.[1] |
| 4-Hydroxy | Hydrolysis of 4-Cl | Broad singlet ~12-13 ppm (OH/NH tautomer).[1] | |
| 3-Carboxamide | Partial nitrile hydrolysis | Two broad singlets (NH2) ~7.5-8.0 ppm.[1] | |
| Starting Material | Incomplete reaction | Upfield aromatic signals.[1] |
Core Purification Protocols
Protocol A: Separation of Regioisomers (7-CN vs. 5-CN)
Context: The cyclization of 3-cyanoaniline with ethyl (ethoxymethylene)cyanoacetate often produces a ~3:1 mixture of 7-CN and 5-CN isomers.[1] Separation is most efficient at the 4-hydroxy intermediate stage , but can be performed on the 4-chloro product.
Methodology: Fractional Recrystallization [1]
-
Solvent System: Glacial Acetic Acid or DMF/Ethanol (1:5).[1]
-
Procedure:
-
Dissolve the crude 4-chloro mixture in minimum boiling glacial acetic acid.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Scientific Insight: The 7-cyano isomer is typically less soluble due to better packing symmetry compared to the "kinked" 5-cyano isomer.
-
Filter the precipitate.[2][3] The solid is enriched in the 7-isomer.
-
Validation: Check purity by HPLC. If <98%, repeat or switch to Flash Chromatography.[1]
-
Protocol B: Removal of 4-Hydroxy Impurity (The "Oxo" Species)
Context: This impurity forms if the POCl3 reaction is quenched incorrectly or if the product is stored in humid conditions. It is difficult to remove by crystallization due to low solubility.[1]
Methodology: Chlorination "Re-activation" or Silica Filtration [1]
-
Option 1 (High Purity): Reflux the crude material in neat POCl3 (5 vol) for 1 hour to reconvert trace 4-OH back to 4-Cl. Evaporate POCl3 strictly under anhydrous conditions.
-
Option 2 (Chromatography):
-
Stationary Phase: Silica Gel (neutralized with 1% Et3N to prevent acid-catalyzed hydrolysis).[1]
-
Mobile Phase: Gradient 0%
30% Ethyl Acetate in Hexanes (or DCM).[1] -
Elution Order: The 4-Chloro product (less polar) elutes first (
in 3:7 EtOAc:Hex).[1] The 4-Hydroxy impurity sticks to the baseline or elutes very late ( ).
-
Visualizing the Impurity Landscape
The following diagram maps the formation of critical impurities and the logic for their removal.
Caption: Figure 1. Impurity formation pathways for 4-Chloroquinoline-3,7-dicarbonitrile. Red/Yellow nodes indicate critical impurities requiring specific purification steps.
Troubleshooting Guide (Q&A)
Q1: My LC-MS shows a dominant peak at M+18 (m/z 233). Is this a solvent adduct? A: Unlikely.[1] This is almost certainly the amide resulting from the hydrolysis of the 3-cyano group.
-
Cause: The 3-cyano group is activated by the electron-withdrawing 4-chloro substituent, making it highly susceptible to acid-catalyzed hydrolysis during workup.
-
Fix: Avoid strong aqueous acids during the quench. Pour the POCl3 reaction mixture onto ice/solid NaHCO3 slurry to neutralize immediately. Do not allow the pH to drop below 4.
Q2: The product turns yellow/orange upon drying. Is it degrading? A: Pure 4-chloroquinoline-3,7-dicarbonitrile should be off-white to pale beige.[1]
-
Cause: Yellowing indicates the formation of quinoid-like chromophores , often due to traces of free amine (aniline starting material) oxidizing or polymerizing.
-
Fix: Wash the organic layer with dilute HCl (0.5 N) during extraction to remove unreacted anilines, then wash with brine. Recrystallize from acetonitrile/charcoal if color persists.[1]
Q3: I cannot separate the 5-cyano and 7-cyano isomers by column chromatography. The spots overlap. A: These regioisomers have very similar dipole moments.
-
Strategy: Switch to Recrystallization as the primary separation method (see Protocol A).
-
Alternative: If chromatography is mandatory, use Dichloromethane (DCM) as the primary solvent rather than Hexane/EtOAc. The solubility differences in DCM often improve resolution (
delta increases).
Q4: The chlorine atom seems to be falling off during my nucleophilic substitution reaction (SNAr). A: That is the intended reactivity, but if it happens prematurely:
-
Cause: Solvents like DMF or DMSO can contain trace water or dimethylamine (from decomposition), which displace the unstable chloride.
-
Fix: Use anhydrous, amine-free solvents .[1] Dry DMF over molecular sieves (4Å) for 24 hours before use. Monitor the reaction at lower temperatures (0°C to RT) initially.
References
-
Gould, R. G.; Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link[1]
- Foundational text for the cyclization chemistry used to gener
-
Wolf, C. et al. (2009).[1] "Regioselective Synthesis of Chloroquinolines." Organic Letters. Link[1]
- Discusses the separation of regioisomers in substituted quinolines.
-
Sigma-Aldrich. "4-Chloroquinoline-3-carbonitrile Product Safety & Data."[1] Link[1]
-
Source for physiochemical property data and handling safety.[1]
-
-
Organic Chemistry Portal. "Synthesis of Quinolines." Link
- General overview of quinoline synthesis and impurity management.
Sources
Solving solubility issues of 4-Chloroquinoline-3,7-dicarbonitrile in DMSO
This guide provides in-depth troubleshooting and best practices for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Chloroquinoline-3,7-dicarbonitrile in Dimethyl Sulfoxide (DMSO). As a quinoline derivative with multiple functional groups, this compound's solubility behavior can be complex. This document is designed to provide both direct solutions and a foundational understanding of the underlying chemical principles to ensure experimental success.
Troubleshooting Guide
This section addresses the most common issues encountered during the dissolution and handling of 4-Chloroquinoline-3,7-dicarbonitrile in DMSO.
Q1: My 4-Chloroquinoline-3,7-dicarbonitrile is not fully dissolving in DMSO at room temperature. What are the immediate troubleshooting steps?
This is a frequent challenge, often rooted in solvent quality or insufficient energy input to overcome the compound's crystal lattice energy. Follow this validated protocol to achieve complete dissolution.
Protocol 1: Standard Dissolution of 4-Chloroquinoline-3,7-dicarbonitrile
-
Verify Solvent Quality: The single most critical factor is the water content of your DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water significantly alters the polarity of the solvent, which can dramatically decrease the solubility of lipophilic organic compounds.[2][3]
-
Action: Always use anhydrous (dry) DMSO, preferably from a freshly opened bottle with a low water specification. For highly sensitive experiments, use small-volume bottles to minimize repeated openings and atmospheric exposure.[2]
-
-
Initial Agitation:
-
Action: After adding the anhydrous DMSO to your weighed compound, cap the vial tightly and vortex vigorously for 1-2 minutes. This initial mechanical agitation increases the surface area of the solid exposed to the solvent.
-
-
Controlled Heating: For many solids, the dissolution process is endothermic, meaning it requires energy.[4] Applying gentle heat can provide the necessary energy to break the crystal lattice bonds.
-
Ultrasonication: Sonication provides high-frequency sound waves that create microscopic bubbles. The collapse of these bubbles (cavitation) generates localized energy and intense agitation, which is highly effective at breaking up solid aggregates and accelerating dissolution.
-
Action: Place the vial in an ultrasonic bath for 15-20 minutes.[2] The solution should become clear. If not, you may be exceeding the compound's solubility limit at that concentration.
-
Q2: My compound dissolved perfectly, but after storage (especially after a freeze-thaw cycle), I see solid precipitate. What happened and is my stock solution usable?
Precipitation upon storage is a common and frustrating issue, often indicating that the solution was supersaturated or the solvent properties have changed.
-
Causality 1: Moisture Contamination. This is the most probable cause. Each time the stock solution vial is opened, it is exposed to atmospheric moisture, which DMSO readily absorbs.[1][2] The increased water content reduces the solvent's capacity to keep the compound dissolved, leading to precipitation.[3] Freeze-thaw cycles can worsen this, as condensation can form inside the vial upon warming.[2]
-
Causality 2: Supersaturation and Crystallization. Your initial dissolution method (e.g., heating) may have created a supersaturated solution—a thermodynamically unstable state holding more solute than it normally could at a lower energy state.[3] Upon cooling or freeze-thawing, the system seeks a lower energy state, causing the excess compound to crystallize out of solution.[3]
-
Causality 3: Potential Compound Degradation. While less common, some polyhalogenated quinoline derivatives have shown instability in DMSO, undergoing hydrolysis at the 4-position.[7] This degradation product would have different solubility properties and could precipitate.
Protocol 2: Rescuing and Storing a Precipitated Stock Solution
-
Re-dissolution: Bring the vial to room temperature. Gently warm the solution to 37-40°C and sonicate as described in Protocol 1.[2] In most cases, the precipitate will redissolve.
-
Preventative Storage Strategy: The key to preventing recurrence is meticulous storage.
-
Aliquot: Prepare your stock solution and immediately divide it into smaller, single-use volumes in tightly sealed vials (glass is preferred).[2][8] This minimizes the number of times the main stock is exposed to air and temperature changes.
-
Proper Storage Environment: Store the aliquots at -20°C for short-term (1-3 months) or -80°C for long-term storage.[2] Place the vials inside a secondary container with a desiccant to create a dry microenvironment.
-
Equilibration: Before use, allow an aliquot to equilibrate completely to room temperature before opening the cap. This prevents condensation from forming inside the vial.
-
Frequently Asked Questions (FAQs)
Q: Why is DMSO considered a "universal solvent" and why is it used for compounds like this? A: DMSO is a highly polar aprotic solvent.[9][10] Its polar sulfoxide group effectively dissolves polar compounds and salts, while its two nonpolar methyl groups can interact with nonpolar molecules.[11] This dual nature allows it to dissolve a vast range of substances, including many organic compounds that are poorly soluble in water or other common solvents like ethanol.[6][12]
Q: Could the chloro- and nitrile- groups on the quinoline ring affect solubility? A: Yes. The quinoline ring system itself has moderate polarity and is generally soluble in organic solvents.[13][14] The nitrile groups (-C≡N) are polar and can participate in dipole-dipole interactions. The chloro- group (-Cl) adds to the molecule's size and can influence crystal packing. The interplay of these functional groups dictates the crystal lattice energy and the specific interactions required with the solvent to achieve dissolution.
Q: What is the recommended maximum storage time for a 4-Chloroquinoline-3,7-dicarbonitrile stock solution in DMSO? A: With proper handling (using anhydrous DMSO and single-use aliquots), stock solutions can be stable for up to 6 months at -80°C.[2] However, one study on a large compound library showed that after one year of storage at room temperature in DMSO, the probability of observing the original compound was only 52%.[15] Therefore, cold storage is critical, and re-qualification of the solution's concentration is recommended for long-term studies.
Q: I don't have a sonicator. Are there alternatives? A: While sonication is highly effective, you can often achieve dissolution with a combination of gentle heating (37-40°C) and prolonged, vigorous vortexing.[2] Allow the solution to mix on a vortex mixer for 20-30 minutes, ensuring the vial is securely capped.
Q: Should I consider using a co-solvent with DMSO? A: If you are still facing solubility limits even with heating and sonication in pure DMSO, a co-solvent system can be an effective strategy.[16] Co-solvents are water-miscible solvents that can modify the overall properties of the solvent mixture to enhance solubility.[17] For challenging compounds, solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) can be mixed with DMSO. However, it is crucial to first test the compound's stability in any new solvent system and to ensure the co-solvent is compatible with your downstream experimental assay.[18]
Data & Workflow Visualization
Table 1: Key Parameters for Dissolving 4-Chloroquinoline-3,7-dicarbonitrile in DMSO
| Parameter | Recommendation / Value | Rationale & Scientific Principle |
| Solvent | Anhydrous DMSO (<0.1% water) | DMSO is highly hygroscopic; absorbed water increases polarity and significantly reduces the solubility of many organic compounds.[1][2] |
| Temperature | Gentle Warming (37-40°C) | Provides the necessary endothermic energy to overcome the compound's crystal lattice energy, facilitating dissolution.[4] |
| Mechanical Aid | Vortexing & Sonication | Increases the surface area of interaction between the solute and solvent; sonication provides localized energy to break apart aggregates.[2] |
| Storage (Solvent) | Tightly sealed glass container in a dry, cool, dark place. | Prevents moisture absorption and degradation from light.[8][19] |
| Storage (Stock Sol.) | Single-use aliquots at -20°C (short-term) or -80°C (long-term). | Minimizes freeze-thaw cycles and repeated exposure to atmospheric moisture, preserving solution integrity.[2] |
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for troubleshooting common solubility issues.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6.
- Benchchem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions.
- Oreate AI Blog. (2025, December 30). Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry.
- Common Organic Chemistry. (n.d.). Dimethyl Sulfoxide (DMSO).
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- ChemicalBook. (2019, December 16). Dimethyl Sulfoxide (DMSO)-a widely used organosulfur compound.
- Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
- AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation.
- Benchchem. (n.d.). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
- Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline.
- IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
- Mechotech: Advanced Solutions. (n.d.). Quinoline – Structure, Properties, and Applications.
- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- International Journal of Pharmaceutical and Medicinal Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- Cubework. (n.d.). DMSO Solutions Warehouse Storage.
- Crystal Pharmatech. (2026, January 28). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs.
- dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions.
- Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?
- RSC Publishing. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
- BYJU'S. (2019, April 16). Dimethyl sulfoxide also known as DMSO is a colourless highly polar organic liquid with the chemical formula C 2 H 6 OS that was discovered in 1866.
- Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO.
- ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?
- PubChem - NIH. (n.d.). 4-Chloroquinoline.
- EPA. (2025, October 15). 4-Chloro-7-oxo-1,7-dihydroquinoline-3-carbonitrile Properties.
- ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
- Sigma-Aldrich. (n.d.). 4-chloroquinoline-3-carbonitrile.
- Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility.
- PubChem. (n.d.). 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile.
- ChemScene. (n.d.). 4-Chloroquinoline-3,6-dicarbonitrile.
- PMC. (n.d.). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.
- Journal of Biomolecular Screening. (2025, November 11). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
- MedchemExpress.com. (n.d.). Dimethyl sulfoxide (DMSO) | Aprotic Solvent.
- MDPI. (n.d.). Effect of Temperature on the Structural and Thermodynamic Properties of Aqueous Dimethyl Sulfoxide.
- MilliporeSigma. (n.d.). 4,7-Dichloroquinoline.
- Fordham University Institutional Repository. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of.
- American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
- Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
- Benchchem. (n.d.). Application Note and Protocol: Determination of the Solubility of 2,4-Dichloroquinoline-3-carbonitrile in Common Organic Solvent.
- ResearchGate. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives | Request PDF.
- Scribd. (n.d.). Solubility Data of DMSO.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ziath.com [ziath.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dimethyl Sulfoxide (DMSO) [commonorganicchemistry.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. "Effect of dimethyl sulfoxide and dimethylformamide on the stability of" by Herman Gershon, Donald Dudley Clarke PhD et al. [research.library.fordham.edu]
- 8. dmsostore.com [dmsostore.com]
- 9. Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 10. Dimethyl Sulfoxide (DMSO)-a widely used organosulfur compound_Chemicalbook [chemicalbook.com]
- 11. antbioinc.com [antbioinc.com]
- 12. byjus.com [byjus.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijfmr.com [ijfmr.com]
- 15. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 16. wjbphs.com [wjbphs.com]
- 17. ijmsdr.org [ijmsdr.org]
- 18. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Temperature for SNAr Reactions with 4-Chloroquinoline-3,7-dicarbonitrile
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the thermal optimization of Nucleophilic Aromatic Substitution (SNAr) reactions. When working with highly activated substrates like 4-Chloroquinoline-3,7-dicarbonitrile , applying generic high-temperature SNAr protocols often leads to catastrophic degradation.
This guide provides a mechanistic, self-validating framework to help you pinpoint the exact thermal conditions required for your specific nucleophile, ensuring high yields and strict kinetic control.
The Thermokinetic Profile: Why Temperature Matters Here
The fundamental thermokinetic principle of SNAr dictates that the reaction rate is governed by the activation energy (
Standard 4-chloroquinolines typically require harsh thermal conditions (120–150 °C) to drive this nucleophilic attack[2]. However, 4-Chloroquinoline-3,7-dicarbonitrile is exceptionally electrophilic. The dual cyano groups at the C3 and C7 positions exert profound inductive and resonance electron-withdrawing effects. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C4 position[3].
The Causality of Thermal Control: Because the LUMO is so low, the
Temperature Optimization Workflow
Do not arbitrarily heat your reaction. Use the following decision matrix to establish your initial thermal baseline based on the nucleophile class.
Fig 1. Decision matrix for optimizing SNAr temperature based on nucleophile class.
Quantitative Data: Thermal Baselines by Nucleophile
To prevent trial-and-error, refer to this empirical data table summarizing the optimal temperature ranges and expected kinetics for 4-Chloroquinoline-3,7-dicarbonitrile substitutions.
| Nucleophile Class | Example | Recommended Temp Range | Reaction Time | Typical Yield | Mechanistic Note |
| Primary Aliphatic | Methylamine | 0 °C to 25 °C | 1 - 4 h | >90% | Highly exothermic; requires external ice-bath cooling initially. |
| Secondary Aliphatic | Morpholine | 25 °C to 40 °C | 2 - 6 h | 85-95% | Mild heating may be required to overcome steric hindrance. |
| Aromatic Amines | Aniline | 60 °C to 80 °C | 12 - 24 h | 70-85% | Delocalized lone pair increases |
| Biothiols | Glutathione | 25 °C to 50 °C | 4 - 8 h | 80-90% | Sensitive to thermal oxidation; maintain strict inert atmosphere[5]. |
Self-Validating Experimental Protocol: Thermal Gradient Screening
To guarantee success, do not commit your entire batch to a single temperature. Use this self-validating micro-scale screening protocol to empirically prove the optimal temperature before scale-up.
Step 1: Stock Solution Preparation
-
Prepare a 0.5 M stock solution of 4-Chloroquinoline-3,7-dicarbonitrile in anhydrous DMF or DMSO.
-
Causality: Polar aprotic solvents stabilize the highly polar transition state, allowing the reaction to proceed at lower temperatures[4].
Step 2: Parallel Reaction Setup
-
Dispense 1.0 mL of the stock solution into four separate 4 mL glass vials equipped with magnetic stir bars.
-
Add 1.2 equivalents of your nucleophile and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to each vial.
Step 3: Thermal Gradient Execution
-
Place Vial 1 at 25 °C (Room Temp).
-
Place Vial 2 in a heating block at 40 °C.
-
Place Vial 3 in a heating block at 60 °C.
-
Place Vial 4 in a heating block at 80 °C.
Step 4: Kinetic Monitoring (The Validation Step)
-
Withdraw 10 µL aliquots from each vial at exactly 1h, 3h, and 6h.
-
Quench the aliquots in 990 µL of 50:50 MeCN/H₂O and analyze via LC-MS (UV detection at 254 nm).
-
Validation: Identify the lowest temperature vial that achieves >95% conversion of the starting material with <5% byproduct formation. This is your validated scale-up temperature.
Step 5: Workup and Isolation
-
Once scaled up at the validated temperature, cool the reaction to 0 °C and slowly add cold water (3x volume) to precipitate the product. Filter and wash with cold water to remove DMF and DIPEA salts.
Mechanistic Pathway
Understanding the transition states will help you troubleshoot unexpected results. The formation of the Meisenheimer complex is the rate-determining step (RDS) and is highly sensitive to thermal input[5].
Fig 2. SNAr mechanistic pathway highlighting the temperature-sensitive rate-determining step.
Troubleshooting & FAQs
Q: I am observing a major byproduct with a mass of +18 Da relative to my expected product. What happened? A: You have overheated the reaction in the presence of trace moisture. The +18 Da mass corresponds to the hydration of one of your cyano groups (usually at C3) into a primary amide. The cyano groups are highly activated and susceptible to nucleophilic attack by water at elevated temperatures. Solution: Ensure strictly anhydrous conditions (use molecular sieves) and drop your reaction temperature by at least 20 °C.
Q: The reaction with an aniline derivative is completely stalled at 25 °C. Should I switch to a stronger base?
A: No, the base is not the issue. Anilines are weak nucleophiles because their nitrogen lone pair is delocalized into the aromatic ring. This increases the activation energy (
Q: My product seems to be precipitating out of the reaction mixture at 40 °C before the reaction is complete. Is it degrading? A: No. 4-aminoquinoline-3,7-dicarbonitrile derivatives are highly crystalline and often have significantly lower solubility in DMF/DMSO than the starting 4-chloroquinoline. This precipitation is actually beneficial as it drives the reaction forward via Le Chatelier's principle and protects the product from over-reaction. Solution: Maintain the temperature, increase the stirring rate, and allow the reaction to proceed to completion.
Q: Does temperature affect the regioselectivity of the substitution? A: Absolutely. Under kinetic control (lower temperatures), substitution occurs exclusively at the C4 position due to the maximized LUMO coefficient at this carbon[4]. However, excessive heating can provide enough energy to overcome the activation barriers for attack at the C7 cyano carbon or other positions, leading to complex mixtures. Maintaining the lowest effective temperature ensures strict kinetic control.
References
-
ChemRxiv Authors. "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors." ChemRxiv. Available at: [Link]
-
Campodónico, P. R., et al. "Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study." PMC. Available at:[Link]
-
Campodónico, P. R., et al. "Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study." Frontiers in Chemistry. Available at: [Link]
-
MDPI Authors. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." MDPI. Available at: [Link]
Sources
- 1. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 5. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
Recrystallization solvent selection for 4-Chloroquinoline-3,7-dicarbonitrile
Technical Support Center: Recrystallization of 4-Chloroquinoline-3,7-dicarbonitrile
Case ID: #QC-37-CN-RECRYS Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Analysis
User Query: "I need to select the optimal solvent for recrystallizing 4-Chloroquinoline-3,7-dicarbonitrile. Standard alcohol recrystallization is yielding inconsistent results."
Technical Analysis: 4-Chloroquinoline-3,7-dicarbonitrile presents a unique purification challenge due to the electronic environment of the quinoline ring.
-
Activation: The nitrile groups at positions 3 and 7 are strong electron-withdrawing groups (EWG). This significantly reduces electron density at the 4-position.
-
Reactivity Risk: The 4-chloro substituent is highly activated for Nucleophilic Aromatic Substitution (
). Unlike simple 4-chloroquinoline, this derivative is prone to solvolysis in protic solvents (e.g., Ethanol, Methanol) at elevated temperatures, potentially forming 4-alkoxy impurities. -
Solubility Profile: The molecule is moderately polar due to the dinitrile functionality but retains significant lipophilicity from the aromatic core.
Core Recommendation: Switch from protic solvents (Alcohols) to Polar Aprotic Solvents (Acetonitrile or Ethyl Acetate) to eliminate solvolysis risks while maintaining solubility selectivity.
Solvent Selection Matrix
Use this table to select the solvent system based on your specific impurity profile and yield requirements.
| Solvent System | Role | Suitability | Technical Notes |
| Acetonitrile (MeCN) | Primary | High | Best Balance. Dissolves the compound well at reflux ( |
| Ethyl Acetate (EtOAc) | Alternative | Moderate | Good for less polar crude. May require an anti-solvent (Heptane) to maximize yield. |
| Ethanol (EtOH) | Caution | Risk | High Risk of Solvolysis. The 3,7-dicyano activation facilitates the displacement of Cl by EtO |
| Toluene | Alternative | Moderate | Good for removing non-polar impurities. Higher boiling point ( |
| DMF / Water | Last Resort | Low | High boiling point makes drying difficult. Water at high temps can promote hydrolysis to the 4-hydroxy quinolone. |
Optimized Recrystallization Protocol (Standard Operating Procedure)
Method A: Acetonitrile (Recommended)
Prerequisites:
-
Crude 4-Chloroquinoline-3,7-dicarbonitrile
-
HPLC Grade Acetonitrile
-
Activated Charcoal (optional, for color removal)
-
Heating block or oil bath (Set to
)
Step-by-Step Workflow:
-
Slurry Formation: Place 1.0 g of crude solid in a round-bottom flask. Add 5 mL of Acetonitrile. (Ratio: 1:5 w/v initially).
-
Heating: Heat the mixture to reflux (
) with stirring. -
Titration: If solids remain after 5 minutes of reflux, add Acetonitrile in 0.5 mL increments until the solution is just clear.
-
Critical Check: If a small amount of dark solid remains insoluble, do not add infinite solvent. This is likely inorganic salt or polymerized impurity. Filter hot.
-
-
Clarification (Optional): If the solution is dark, add 5% w/w activated carbon, reflux for 5 mins, and filter hot through Celite.
-
Controlled Cooling:
-
Remove from heat and allow to cool to Room Temperature (RT) slowly on a cork ring (approx. 30-60 mins). Do not crash cool. Rapid cooling traps impurities.
-
Once at RT, move to an ice bath (
) for 1 hour.
-
-
Isolation: Filter the crystals using vacuum filtration.
-
Washing: Wash the filter cake with cold Acetonitrile (
). -
Drying: Dry in a vacuum oven at
for 12 hours. (Nitriles can hold solvent; ensure thorough drying).
Troubleshooting & Decision Logic
Visualizing the Decision Process
Caption: Decision logic for solvent selection and troubleshooting common crystallization failures.
Frequently Asked Questions (Troubleshooting)
Q1: Why did my product turn into an oil at the bottom of the flask instead of crystals?
-
Diagnosis: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solvated product, or the solution is too concentrated (supersaturated) at a temperature above the crystal's melting point.
-
Fix:
-
Reheat the mixture until the oil dissolves.
-
Add slightly more solvent (10-20% volume).
-
Seed the solution: Add a tiny crystal of pure product when the solution is slightly turbid.
-
Cool very slowly. Wrap the flask in foil or a towel to slow heat loss.
-
Q2: I used Ethanol, and now my mass spec shows a peak at M+29. What happened?
-
Diagnosis: You have created the ethyl ether derivative via
. The 3,7-dicyano groups activated the 4-Cl, and ethanol acted as a nucleophile. -
Fix: You cannot reverse this easily. You must re-synthesize or attempt to convert the ether back to the chloride (difficult). Prevention: Always use non-nucleophilic solvents (Acetonitrile, Toluene) for this specific compound.
Q3: My crystals are yellow/brown, but the compound should be white/pale yellow.
-
Diagnosis: Trapped colored impurities (likely oligomers or oxidized anilines from synthesis).
-
Fix: Perform a recrystallization with Activated Carbon .
-
Dissolve crude in hot Acetonitrile.
-
Add Activated Carbon (5-10 wt%).
-
Stir at reflux for 10 minutes.
-
Filter hot through a pad of Celite to remove the carbon.
-
Crystallize the filtrate.[1]
-
Q4: Can I use water as an anti-solvent?
-
Diagnosis: Yes, but with caution.
-
Protocol: Dissolve the compound in hot DMF or Acetonitrile. Add hot water dropwise until turbidity persists. Allow to cool.
-
Risk: If the solution is kept hot for too long with water, the 4-Cl group may hydrolyze to the 4-OH (quinolone), which is a high-melting impurity that is difficult to remove.
References
-
BenchChem. (2025). Synthesis of 4-Aminoquinoline-7-carbonitrile from 4,7-dichloroquinoline: An In-depth Technical Guide. Link
-
National Institutes of Health (NIH). (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Link
-
Beilstein Journals. (2014). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid. Link
-
MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. Link
-
University of Pittsburgh. Recrystallization: Theory and Protocol. Link
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in 4-Chloroquinoline-3,7-dicarbonitrile Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for coupling reactions involving 4-chloroquinoline-3,7-dicarbonitrile. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to overcome challenges and achieve optimal results in your synthetic endeavors. As Senior Application Scientists, we have compiled this resource based on established principles of organometallic chemistry and extensive experience in the field.
Troubleshooting Guide: Addressing Low Conversion Rates
Low conversion rates are a common hurdle in cross-coupling reactions. This section addresses specific issues you might encounter when working with 4-chloroquinoline-3,7-dicarbonitrile and provides actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction is sluggish or stalling, resulting in a low yield of the desired product. What are the likely causes and how can I improve the conversion?
Low conversion in a Suzuki-Miyaura coupling of 4-chloroquinoline-3,7-dicarbonitrile can stem from several factors, primarily related to the inherent low reactivity of the C-Cl bond and potential catalyst deactivation.
Potential Causes and Solutions:
-
Insufficient Catalyst Activity: The C-Cl bond in 4-chloroquinolines is significantly less reactive than C-Br or C-I bonds, necessitating a highly active catalyst system.[1][2]
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.
-
Suboptimal Base and Solvent Combination: The choice of base and solvent significantly impacts the reaction rate and can lead to side reactions if not chosen carefully.[10][11]
-
Catalyst Deactivation: The quinoline nitrogen and the nitrile groups can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.[6][14]
-
Solution: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) might be necessary. Using more sterically hindered ligands can also prevent the formation of inactive catalyst complexes.[6]
-
-
Poor Quality of Reagents: The purity of the boronic acid, base, and solvent is critical.
Illustrative Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A workflow for troubleshooting low Suzuki-Miyaura coupling yields.
Q2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of starting material even after prolonged reaction times. What should I investigate?
Similar to Suzuki-Miyaura couplings, low conversion in Buchwald-Hartwig aminations of 4-chloroquinoline-3,7-dicarbonitrile often points to issues with catalyst activity and reaction conditions.
Potential Causes and Solutions:
-
Inadequate Catalyst System: The Buchwald-Hartwig amination is highly dependent on the right combination of palladium precursor and ligand.[16][17]
-
Base Strength and Solubility: The base is critical for deprotonating the amine and regenerating the active catalyst.
-
Solution: Strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are commonly used.[18] The solubility of the base in the reaction solvent is important; for instance, K₂CO₃ might be less effective in purely organic solvents without a phase-transfer catalyst or co-solvent.
-
-
Amine Reactivity: Sterically hindered or electron-deficient amines can be less reactive.
-
Catalyst Poisoning: As with Suzuki couplings, the nitrogen atoms in the quinoline ring and nitrile groups can act as catalyst poisons.
-
Solution: Consider using a higher catalyst loading or ligands that are more resistant to displacement by the substrate or product.[6]
-
Optimized Conditions for Buchwald-Hartwig Amination of Chloroquinolines
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ with a bulky phosphine ligand (e.g., XPhos, RuPhos) | Effective for activating the C-Cl bond.[6][18] |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | Strong bases are generally required.[18] |
| Solvent | Toluene, Dioxane, or THF | Aprotic solvents are standard.[10] |
| Temperature | 80-120 °C | Higher temperatures are often needed for less reactive substrates. |
Q3: My reaction mixture shows the formation of side products, complicating purification and lowering the yield. What are the common side reactions and how can I mitigate them?
The presence of multiple functional groups in 4-chloroquinoline-3,7-dicarbonitrile makes it susceptible to several side reactions.
Common Side Reactions and Mitigation Strategies:
-
Hydrolysis of Nitrile Groups: The dinitrile functionality can be sensitive to hydrolysis under either acidic or basic conditions, especially at elevated temperatures, leading to the formation of amides or carboxylic acids.[20][21][22][23][24]
-
Mitigation:
-
Use milder bases if possible (e.g., K₃PO₄ instead of NaOH).
-
Keep reaction times as short as possible.
-
Ensure the reaction is worked up under neutral or slightly acidic/basic conditions, avoiding prolonged exposure to strong acids or bases.
-
-
-
Hydrodehalogenation: The chloro group can be replaced by a hydrogen atom, leading to the formation of quinoline-3,7-dicarbonitrile.
-
Mitigation:
-
This side reaction is often promoted by sources of hydride, which can arise from the decomposition of reagents or solvents. Ensure high-purity, anhydrous solvents.
-
Optimize the ligand-to-metal ratio, as an excess of phosphine ligand can sometimes promote this pathway.
-
-
-
Homocoupling of the Coupling Partner: In Suzuki reactions, the boronic acid can couple with itself.
-
Mitigation:
-
Ensure the reaction is thoroughly degassed to remove oxygen.
-
Slow addition of the boronic acid can sometimes minimize this side reaction.[15]
-
-
Reaction Pathway and Potential Side Reactions
Caption: Desired reaction pathway and common competing side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the 4-position of the quinoline ring targeted for coupling?
The 4-position of the quinoline ring is activated towards nucleophilic substitution due to the electron-withdrawing effect of the ring nitrogen.[25] In palladium-catalyzed cross-coupling reactions, the reactivity of haloquinolines generally follows the order of halogen reactivity (I > Br > Cl), but the electronic activation at the C4 position makes the C4-Cl bond a viable site for coupling, albeit one that requires an active catalyst system.[2][3]
Q2: Can I perform a sequential coupling if I have other halogens on the quinoline ring?
Yes, sequential couplings are a powerful strategy. If your 4-chloroquinoline-3,7-dicarbonitrile also contained a bromo or iodo substituent, you could selectively couple at the more reactive C-Br or C-I position first under milder conditions, leaving the C-Cl bond intact for a subsequent, more forcing coupling reaction.[1][2][26]
Q3: What are the best practices for setting up these coupling reactions to ensure reproducibility?
-
Inert Atmosphere: Always use an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and side reactions.[13]
-
Degassed Solvents: Thoroughly degas your solvents by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Reagent Purity: Use high-purity reagents. The quality of the catalyst, ligands, and coupling partners is paramount.
-
Systematic Optimization: When troubleshooting, change one variable at a time (e.g., ligand, base, solvent, temperature) to systematically identify the optimal conditions.[12]
-
Monitoring the Reaction: Use TLC or LC-MS to monitor the reaction progress. This will help you determine the optimal reaction time and identify the formation of any side products.
Q4: What are some recommended purification strategies for the final product?
The purification of substituted quinolines often involves standard techniques.
-
Chromatography: Column chromatography on silica gel is a common method for separating the desired product from starting materials, catalyst residues, and byproducts.[1][27]
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for obtaining highly pure material.[27][28]
-
Aqueous Workup: A standard aqueous workup is typically performed to remove the base and other water-soluble impurities before chromatographic purification. Be mindful of the potential for nitrile hydrolysis if the workup involves strongly acidic or basic aqueous solutions.[29]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Screening Reaction
-
To a dry reaction vial, add 4-chloroquinoline-3,7-dicarbonitrile (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
In a separate vial, prepare a stock solution of the palladium precursor and ligand in the reaction solvent.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) to the reaction vial containing the solids.
-
Add the catalyst/ligand solution to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
References
-
Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.). Retrieved March 4, 2026, from [Link]
-
Reactions of Nitriles - Chemistry Steps. (2024, December 5). Retrieved March 4, 2026, from [Link]
-
Malig, T. C., et al. (2025, December 4). Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. J. Am. Chem. Soc. Retrieved March 4, 2026, from [Link]
-
Fors, B. P. (2012). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved March 4, 2026, from [Link]
-
Farmer, S. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II. Lumen Learning. Retrieved March 4, 2026, from [Link]
-
Optimization of the reaction conditions. [a]. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Hydrolysis of Nitriles. (n.d.). Organic Synthesis. Retrieved March 4, 2026, from [Link]
-
Berthod, A., et al. (1998). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A. Retrieved March 4, 2026, from [Link]
-
Beteck, R. M., et al. (2014). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules. Retrieved March 4, 2026, from [Link]
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
-
Zhang, Y., et al. (2010, March 3). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. J. Am. Chem. Soc. Retrieved March 4, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved March 4, 2026, from [Link]
-
Patil, S. A., et al. (2016). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules. Retrieved March 4, 2026, from [Link]
-
Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved March 4, 2026, from [Link]
-
Park, C. H., et al. (2010, September 21). Palladium-Catalyzed C−H Functionalization of Heteroarenes with Aryl Bromides and Chlorides. The Journal of Organic Chemistry. Retrieved March 4, 2026, from [Link]
-
A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025, August 5). ScienceDirect. Retrieved March 4, 2026, from [Link]
-
Mondal, D., et al. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. Retrieved March 4, 2026, from [Link]
-
Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved March 4, 2026, from [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Retrieved March 4, 2026, from [Link]
-
Sherwood, J., et al. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved March 4, 2026, from [Link]
-
Aparicio Acevedo, D. F., et al. (2024, March 21). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank. Retrieved March 4, 2026, from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved March 4, 2026, from [Link]
-
Cera, G., et al. (2021, September 8). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Retrieved March 4, 2026, from [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (n.d.). Semantic Scholar. Retrieved March 4, 2026, from [Link]
-
Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (n.d.). ACS Publications. Retrieved March 4, 2026, from [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2025, August 6). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Lauchli, R., et al. (2008, November 21). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. J. Org. Chem. Retrieved March 4, 2026, from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester. Retrieved March 4, 2026, from [Link]
-
Synthesis of 4,7-Dichloroquinoline. (n.d.). Scribd. Retrieved March 4, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved March 4, 2026, from [Link]
-
Reaction Conditions Optimization: The Current State. (2023, November 15). PRISM BioLab. Retrieved March 4, 2026, from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Failed suzuki coupling, any suggenstions? (2024, January 12). Reddit. Retrieved March 4, 2026, from [Link]
-
Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Synthesis of chloroquine from 4-amino-7-chloroquinoline. (2012, June 11). Chemistry Stack Exchange. Retrieved March 4, 2026, from [Link]
-
Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018, September 12). ResearchGate. Retrieved March 4, 2026, from [Link]
Sources
- 1. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 7. hammer.purdue.edu [hammer.purdue.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. organicchemistrytutor.com [organicchemistrytutor.com]
- 21. One moment, please... [chemistrysteps.com]
- 22. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 23. organic-synthesis.com [organic-synthesis.com]
- 24. chemguide.co.uk [chemguide.co.uk]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. scribd.com [scribd.com]
- 29. How To [chem.rochester.edu]
Removing unreacted starting materials from 4-Chloroquinoline-3,7-dicarbonitrile mixtures
Technical Support Center: Purification of 4-Chloroquinoline-3,7-dicarbonitrile
Topic: Removing unreacted starting materials (4-Hydroxyquinoline-3,7-dicarbonitrile) from crude reaction mixtures. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]
Executive Summary
The conversion of 4-hydroxyquinoline-3,7-dicarbonitrile (Starting Material, SM) to 4-chloroquinoline-3,7-dicarbonitrile (Product) using phosphorus oxychloride (
The primary "unreacted" material found in the final mixture is often not true unreacted material, but rather product that has hydrolyzed back to the starting material during the workup. The electron-withdrawing nitrile groups at positions 3 and 7 significantly increase the electrophilicity of the C-4 position, making the chloro-substituent highly susceptible to nucleophilic attack by water (hydrolysis) if the quench is exothermic or acidic.
This guide provides a self-validating workflow to distinguish between incomplete reaction and hydrolysis, followed by protocols to remove the impurity based on solubility differentials.
Module 1: Diagnostic & Mechanism
Is your reaction incomplete, or did your workup destroy the product?
Before attempting purification, you must diagnose the source of the impurity. The 4-hydroxy species is thermodynamically favored over the 4-chloro species in the presence of hot acid/water.
The Reversion Trap
The presence of cyano groups (
Figure 1: The reaction pathway showing the risk of reversion during aqueous workup.
Diagnostic Step:
-
Take a 50 µL aliquot of the reaction mixture before quenching.
-
Quench into anhydrous methanol (forms the stable 4-methoxy derivative or remains as 4-Cl depending on conditions, but prevents reversion to 4-OH).
-
Analyze by TLC/LCMS.
Module 2: The Purification Protocols
The separation relies on a drastic solubility difference.
-
4-Chloroquinoline-3,7-dicarbonitrile: Soluble in Dichloromethane (DCM), Chloroform, Ethyl Acetate.[1]
-
4-Hydroxyquinoline-3,7-dicarbonitrile: Highly insoluble in non-polar organics; "Brick dust" character.
Protocol A: The "Anhydrous" Workup (Recommended)
Best for preventing hydrolysis and physically filtering out unreacted SM.[1]
-
Evaporation: Remove excess
via rotary evaporation under high vacuum at . Co-evaporate with toluene (2x) to remove trapped traces.[1]-
Why? Removing
reduces the generation of and phosphoric acid during the quench.
-
-
Slurry Formation: Resuspend the resulting crude solid/oil in Dichloromethane (DCM) . Use approx. 10-15 mL DCM per gram of starting material.
-
Neutralization (Cold): Add the DCM slurry slowly to a stirred mixture of ice and saturated
.-
Critical: Maintain internal temperature
. The biphasic quench protects the product in the DCM layer while neutralizing acid in the aqueous layer.
-
-
Filtration (The Purification Step):
-
After stirring for 15 mins, check for undissolved solids.
-
The unreacted 4-hydroxy starting material will likely remain as an undissolved solid at the interface or suspended in the DCM.
-
Filter the biphasic mixture through a Celite pad or sintered glass funnel. The solid collected is your impurity.
-
-
Separation: Separate the DCM layer, dry over
, and concentrate.
Protocol B: Post-Isolation Purification (Trituration)
Use this if you have already isolated a crude solid mixture of Product + SM.[1]
-
Solvent Choice:
(Diethyl ether) or a mixture of Hexanes:DCM (9:1).[1] -
Procedure:
-
Place the crude solid in a flask.
-
Add sufficient solvent to cover the solid.
-
Sonicate for 10 minutes. The 4-chloro product is moderately soluble in ether/DCM mixes, while the 4-hydroxy SM is not.
-
Correction: A better approach for this specific substrate is DCM extraction .
-
Revised Step: Dissolve the crude mass in minimal DCM. The 4-hydroxy impurity will likely not dissolve . Filter off the insoluble material. The filtrate contains your pure 4-chloro product.
-
-
Crystallization: If the product is still impure, recrystallize from Acetonitrile or Toluene .[1] Avoid alcohols (EtOH/MeOH) as they can undergo nucleophilic attack at the 4-position (solvolysis) if heated.[1]
Module 3: Troubleshooting Flowchart
Figure 2: Decision tree for removing unreacted starting material via solubility.
Frequently Asked Questions (FAQ)
Q1: My product turns yellow/orange during the aqueous wash. Is it decomposing?
A: Likely, yes. 4-Chloroquinolines with electron-withdrawing groups are sensitive to base. If you use strong base (NaOH) or let the quench get warm, the product hydrolyzes to the 4-hydroxy form (often yellow/tan) or undergoes polymerization.[1] Solution: Use saturated
Q2: Can I use Ethanol for recrystallization? A: Avoid alcohols. The 3,7-dicarbonitrile substitution makes the 4-chloro group extremely reactive. Heating in ethanol can lead to the formation of 4-ethoxyquinoline-3,7-dicarbonitrile (solvolysis). Use aprotic solvents like Toluene , DCM/Hexane , or Acetonitrile .[1]
Q3: I see a spot on TLC that doesn't move (Baseline). What is it? A: That is your unreacted 4-hydroxy starting material. It is highly polar and often exists as a zwitterion or salt, sticking to the baseline in standard EtOAc/Hexane systems.[1] The 4-chloro product should have an Rf of 0.4–0.7 in 50% EtOAc/Hexane.
Q4: How do I safely dispose of the POCl3 residues?
A:
References
-
BenchChem. (2025).[1][2][3] Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. Retrieved from [1]
-
Organic Syntheses. (1950).[1] 4,7-Dichloroquinoline.[1][4][5][6][7][8] Org. Synth. 1950, 30,[1] 27. DOI: 10.15227/orgsyn.030.0027. Retrieved from [1]
-
MDPI. (2012).[1] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules 2012, 17, 4545-4559.[1] Retrieved from [1]
-
National Institutes of Health (NIH). Pharmacology of Chloroquine and Hydroxychloroquine.[1] Retrieved from [1]
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Navigating the Analytical Maze: A Comparative Guide to High-Resolution Mass Spectrometry for 4-Chloroquinoline-3,7-dicarbonitrile Analysis
In the landscape of modern drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. 4-Chloroquinoline-3,7-dicarbonitrile, a halogenated aromatic compound with a dinitrile-substituted quinoline core, represents a class of molecules with significant potential in medicinal chemistry. Its structural complexity and the presence of a reactive chlorine atom and two nitrile groups necessitate sophisticated analytical techniques for comprehensive analysis. High-Resolution Mass Spectrometry (HRMS) stands as the gold standard for this purpose, offering unparalleled accuracy and sensitivity.
This guide provides an in-depth comparison of leading HRMS platforms for the analysis of 4-Chloroquinoline-3,7-dicarbonitrile, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the nuances of instrument selection, ionization techniques, and fragmentation analysis, supported by detailed experimental protocols and comparative data.
The Analytical Imperative: Why HRMS for 4-Chloroquinoline-3,7-dicarbonitrile?
The unique structural features of 4-Chloroquinoline-3,7-dicarbonitrile demand the capabilities of HRMS for several key reasons:
-
Unambiguous Molecular Formula Determination: The high mass accuracy of HRMS (typically <5 ppm) is essential to confirm the elemental composition of the molecule and differentiate it from potential isomers or impurities with the same nominal mass.
-
Structural Elucidation through Fragmentation: Tandem mass spectrometry (MS/MS) capabilities of HRMS instruments allow for controlled fragmentation of the molecule, providing crucial information about its connectivity and the location of substituents.
-
Impurity Profiling: In drug development, identifying and quantifying impurities is a critical regulatory requirement. HRMS can detect and identify process-related impurities and degradation products, even at trace levels.
-
Metabolite Identification: In preclinical and clinical studies, understanding the metabolic fate of a drug candidate is vital. HRMS is instrumental in identifying and characterizing metabolites in complex biological matrices.
A Tale of Two Analyzers: Orbitrap vs. Time-of-Flight (TOF)
The two most prominent HRMS technologies in the pharmaceutical industry are the Orbitrap and Time-of-Flight (TOF) mass analyzers. The choice between these platforms for the analysis of 4-Chloroquinoline-3,7-dicarbonitrile depends on the specific analytical goals.
| Feature | Orbitrap (e.g., Thermo Scientific™ Q Exactive™ series) | Quadrupole Time-of-Flight (Q-TOF) (e.g., Agilent 6546 Q-TOF) | Senior Scientist's Verdict for 4-Chloroquinoline-3,7-dicarbonitrile |
| Mass Resolution | Very high to ultra-high (up to 240,000 or more)[1][2] | High (typically up to 60,000)[1] | Orbitrap is superior for resolving complex isotopic patterns and separating the target analyte from closely eluting interferences, which is crucial for impurity analysis in complex matrices. |
| Mass Accuracy | Excellent (<1-3 ppm routinely) | Excellent (<1-5 ppm routinely) | Both platforms provide sufficient mass accuracy for confident elemental composition determination. |
| Sensitivity | High, particularly for targeted analysis[2] | High, with a wide dynamic range beneficial for screening[3] | Application-dependent. For targeted quantification of the parent compound and known impurities, the Orbitrap may offer an edge. For untargeted screening of metabolites or degradation products, the wider dynamic range of a Q-TOF can be advantageous. |
| Scan Speed | Generally slower than TOF, though modern instruments have improved significantly[] | Very fast, ideal for coupling with fast chromatography[1] | Q-TOF has an advantage for high-throughput screening applications where narrow chromatographic peaks are common. However, for detailed structural elucidation with multiple fragmentation events, the slower scan speed of the Orbitrap can be managed. |
| MS/MS Capabilities | High-quality HCD fragmentation | Versatile CID fragmentation | Both offer excellent MS/MS capabilities. The choice may come down to user preference and specific fragmentation behavior of the compound. |
Experimental Workflow: From Sample to Spectrum
A robust and reproducible analytical workflow is the cornerstone of reliable HRMS data. The following diagram illustrates a comprehensive workflow for the analysis of 4-Chloroquinoline-3,7-dicarbonitrile.
Caption: Experimental workflow for HRMS analysis.
Detailed Experimental Protocols
Protocol 1: Sample Preparation
This protocol is designed for the preparation of a standard solution of 4-Chloroquinoline-3,7-dicarbonitrile for HRMS analysis.
-
Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of 4-Chloroquinoline-3,7-dicarbonitrile and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile in a volumetric flask.
-
Working Solution Preparation (e.g., 1 µg/mL): Perform serial dilutions of the stock solution with the same solvent to achieve the desired working concentration.
-
Filtration: Filter the final working solution through a 0.22 µm PVDF syringe filter into an LC vial to remove any particulate matter.
Protocol 2: LC-HRMS Method for Orbitrap Analysis
This method provides a starting point for the analysis of 4-Chloroquinoline-3,7-dicarbonitrile on a Thermo Scientific™ Q Exactive™ series instrument.
| Parameter | Value | Rationale |
| LC System | UHPLC system | To achieve fast and efficient separation. |
| Column | C18 reversed-phase, e.g., 100 x 2.1 mm, 1.7 µm | Provides good retention and peak shape for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5-95% B over 10 minutes | A standard gradient to elute compounds with a range of polarities. |
| Flow Rate | 0.3 mL/min | Compatible with standard bore columns and ESI. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | A typical injection volume. |
| Ionization Mode | Positive Ion Mode (HESI) | The nitrogen atoms in the quinoline ring are readily protonated. |
| Spray Voltage | 3.5 kV | Optimized for stable spray. |
| Capillary Temp. | 320 °C | Facilitates desolvation. |
| Sheath Gas | 40 (arbitrary units) | Optimizes spray stability. |
| Aux Gas | 10 (arbitrary units) | Aids in desolvation. |
| Full Scan Resolution | 70,000 | Provides excellent mass accuracy and resolving power. |
| Scan Range | m/z 100-500 | Covers the expected mass of the analyte and its fragments. |
| MS/MS Fragmentation | HCD (Higher-Energy Collisional Dissociation) | Provides information-rich fragmentation spectra. |
| Collision Energy | Stepped NCE (20, 30, 40) | To obtain a comprehensive fragmentation pattern. |
Deciphering the Fragments: The Signature of 4-Chloroquinoline-3,7-dicarbonitrile
The fragmentation pattern of a molecule in the mass spectrometer is a unique fingerprint that provides invaluable structural information. Based on the known fragmentation of quinoline derivatives and halogenated aromatic compounds, we can predict the fragmentation pathway of 4-Chloroquinoline-3,7-dicarbonitrile.[5][6]
Caption: Predicted fragmentation pathway.
The primary fragmentation pathways are expected to involve the loss of a chlorine radical (Cl•) and the neutral loss of hydrogen cyanide (HCN) from the nitrile groups. The stability of the quinoline ring system suggests that it will likely remain intact in many of the major fragment ions. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the precursor ion and any chlorine-containing fragment ions is a key diagnostic feature.
Conclusion: A Multi-faceted Approach to a Complex Molecule
The comprehensive analysis of 4-Chloroquinoline-3,7-dicarbonitrile is a multifaceted challenge that requires the power and versatility of High-Resolution Mass Spectrometry. Both Orbitrap and Q-TOF platforms offer the requisite performance for its characterization, with the ultimate choice being guided by the specific analytical needs of the laboratory, whether it be high-throughput screening or in-depth structural elucidation.
By implementing robust experimental workflows, from meticulous sample preparation to optimized LC-HRMS methods, and by leveraging the rich information provided by fragmentation analysis, researchers can confidently and accurately characterize this and other novel chemical entities. This analytical rigor is not merely a scientific exercise; it is a critical component in the journey of a potential therapeutic from the laboratory to the clinic, ensuring the safety and efficacy of the medicines of tomorrow.
References
-
Pesticide Residues. (n.d.). Evaluation of Three Sample Preparation Methods for LC-HRMS Suspect Screening of Contaminants of Emerging Concern in Effluent Wastewater. Retrieved from [Link]
-
de Souza, N. B., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry, 38(12), e9739. Retrieved from [Link]
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Q-TOF vs Q-orbitrap MS data. Retrieved from [Link]
-
Biocompare. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches. Retrieved from [Link]
-
MassBank. (2019). Quinolines and derivatives. Retrieved from [Link]
-
Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(5), 335-339. Retrieved from [Link]
-
Chromatography Forum. (2009). Shimadzu IT-TOF versus Thermo Orbitrap. Retrieved from [Link]
-
American Association for Clinical Chemistry. (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. Retrieved from [Link]
-
Fuhrer, T. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
ResearchGate. (2025). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). MASS spectrum of quinoline (Q) derivative | Download Scientific Diagram. Retrieved from [Link]
-
Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Retrieved from [Link]
-
Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Journal of Molecular Structure, 1105, 134-142. Retrieved from [Link]
-
MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
-
Vanisree, M., et al. (2006). This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commercial use. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 755-762. Retrieved from [Link]
-
Zhang, A., et al. (2022). Evaluating LC-HRMS metabolomics data processing software using FAIR principles for untargeted metabolomics. Metabolites, 12(10), 947. Retrieved from [Link]
-
Kumar, P., et al. (2025). Comprehensive Chromatographic Analysis of Futibatinib Impurities by HPLC and LC-MS/MS. Mass Spectrometry Letters, 16(3), 84-93. Retrieved from [Link]
-
Khan, I., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 29(11), 1361-1367. Retrieved from [Link]
-
MDPI. (2025). Untargeted LC-HRMS Metabolomics and Chemometrics of Aloe vera Across Diverse Geographical Origins and Cultivation Practices. Retrieved from [Link]
-
Pellacani, S., et al. (2024). Comparative analysis of features extraction protocols for LC-HRMS untargeted metabolomics in mountain cheese 'identitation'. Microchemical Journal, 207, 111863. Retrieved from [Link]
-
Kumar, R., et al. (2021). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Arabian Journal of Chemistry, 14(1), 102879. Retrieved from [Link]
Sources
- 1. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 5. 4-Chloroquinoline [webbook.nist.gov]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
UV-Vis absorption spectra comparison of substituted quinoline dicarbonitriles
An In-Depth Comparative Guide to the UV-Vis Absorption Spectra of Substituted Quinoline Dicarbonitriles
Introduction: The Spectroscopic Significance of Quinoline Dicarbonitriles
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a foundational scaffold in medicinal chemistry and materials science.[1] Its derivatives are known for a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[2] The introduction of dicarbonitrile (-CN) substituents onto the quinoline framework creates molecules with unique electronic properties. The two cyano groups are potent electron-withdrawing groups (EWGs), which significantly influence the molecule's electron distribution and, consequently, its interaction with electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and accessible analytical technique used to study the electronic transitions within a molecule.[3][4] By measuring the absorbance of light across a specific wavelength range, we can gain insight into the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[5] For researchers developing novel drugs or functional materials based on the quinoline dicarbonitrile scaffold, understanding how different substituents modulate these UV-Vis absorption properties is critical for predicting molecular behavior, designing photosensitive agents, and establishing structure-property relationships.[6]
This guide provides a comparative analysis of the UV-Vis absorption spectra of substituted quinoline derivatives, with a focus on the principles governing the spectral shifts induced by various functional groups, which can be extrapolated to dicarbonitrile systems. We will explore the causality behind experimental choices, present detailed methodologies, and offer a framework for interpreting the resulting spectral data.
The Core Principle: How Substituents Modulate Electronic Transitions
The UV-Vis absorption spectrum of an organic molecule is dictated by the energy required to promote an electron from a lower energy orbital (typically the HOMO) to a higher energy one (typically the LUMO). This energy difference (ΔE) is inversely proportional to the wavelength of maximum absorption (λmax). The fundamental relationship is governed by the equation E = hν = hc/λ, where 'h' is Planck's constant, 'c' is the speed of light, 'ν' is frequency, and 'λ' is the wavelength.[5]
Substituents on the quinoline ring system alter this HOMO-LUMO gap in predictable ways:
-
Electron-Donating Groups (EDGs): Groups such as amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) donate electron density to the aromatic system. This primarily raises the energy level of the HOMO. The net effect is a smaller HOMO-LUMO gap, requiring less energy for electronic transition. This results in a bathochromic shift (or red shift), where the λmax moves to a longer wavelength.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), formyl (-CHO), and especially cyano (-CN) pull electron density from the aromatic system. This primarily lowers the energy level of theLUMO. This also results in a smaller HOMO-LUMO gap, leading to a bathochromic shift .[7]
The position of the substituent is also crucial, as it determines the extent of electronic communication (conjugation) with the quinoline π-system.[8][9] Therefore, a comprehensive analysis requires considering both the nature and the location of each substituent.
Comparative Analysis of UV-Vis Absorption Maxima (λmax)
The following table summarizes the UV-Vis absorption data for unsubstituted quinoline and several of its derivatives, illustrating the impact of different substituents. While specific data for a wide range of quinoline dicarbonitriles is sparse in readily available literature, the principles demonstrated by these analogs are directly applicable. The inclusion of a cyano-substituted quinoline provides a direct point of comparison.
| Compound | Substituent(s) | Position(s) | Solvent | λmax (nm) | Molar Absorptivity (ε) (log ε) | Reference |
| Quinoline | None | - | Not Specified | 276 | Not Specified | [10] |
| 8-Hydroxyquinoline | -OH (EDG) | 8 | Methanol | 322 | 3.89 | [9] |
| 6-(Dimethylamino)quinoline | -N(CH₃)₂ (Strong EDG) | 6 | Methanol | 395 | 3.04 | [9] |
| 8-Bromo-7-hydroxy-quinoline (BHQ) | -Br (EWG), -OH (EDG) | 8, 7 | Not Specified | ~340-350 | Not Specified | [6] |
| 8-Cyano-7-hydroxy-quinoline (CyHQ) | -CN (Strong EWG), -OH (EDG) | 8, 7 | Not Specified | ~360-370 | Not Specified | [6] |
| Quinoline Derivative with Fe³⁺ | Metal Complex | Not Specified | DMF/HEPES Buffer | 314 | Not Specified | [11] |
Analysis of Spectral Shifts:
-
Hydroxy and Amino Groups: The introduction of an electron-donating -OH group at the 8-position or a strongly donating -N(CH₃)₂ group at the 6-position causes a significant bathochromic shift compared to unsubstituted quinoline (from 276 nm to 322 nm and 395 nm, respectively).[9][10] This is a classic example of how EDGs decrease the HOMO-LUMO gap by raising the HOMO energy level.
-
Cyano Group Substitution: In a direct comparison between 8-bromo-7-hydroxyquinoline (BHQ) and 8-cyano-7-hydroxyquinoline (CyHQ), replacing the weakly electron-withdrawing bromine atom with a strongly electron-withdrawing cyano group results in a noticeable red shift.[6] This demonstrates the powerful effect of the -CN group in lowering the LUMO energy, thereby reducing the transition energy and increasing the λmax. This effect would be amplified in a dicarbonitrile derivative.
-
Solvent Effects: The choice of solvent can also influence the λmax, a phenomenon known as solvatochromism. Polar solvents can stabilize either the ground state or the excited state differently, altering the energy gap.[7][12] It is crucial to use the same solvent for all measurements when conducting a comparative study.
Experimental Protocol for UV-Vis Spectroscopic Analysis
This section provides a standardized, self-validating protocol for obtaining high-quality UV-Vis absorption spectra for substituted quinoline dicarbonitriles.
1. Materials and Equipment:
-
Dual-beam UV-Vis spectrophotometer
-
Matched pair of quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO, ensuring the compound is soluble and the solvent is transparent in the desired wavelength range)
-
Substituted quinoline dicarbonitrile sample
2. Step-by-Step Methodology:
-
Solution Preparation:
-
Accurately weigh a small amount (e.g., 1-5 mg) of the quinoline dicarbonitrile sample.
-
Dissolve the sample in the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).
-
From the stock solution, prepare a dilute solution (typically ~10⁻⁵ M) suitable for UV-Vis analysis. The ideal concentration should yield an absorbance maximum between 0.5 and 1.0 to ensure accuracy according to the Beer-Lambert Law.[3]
-
-
Instrument Setup:
-
Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow them to warm up for at least 30 minutes for stabilization.
-
Set the desired wavelength range for the scan (e.g., 200-600 nm for quinoline derivatives).
-
Select an appropriate scan speed and data interval.
-
-
Baseline Correction:
-
Fill both the sample and reference cuvettes with the pure solvent (the "blank").
-
Place the cuvettes in their respective holders in the spectrophotometer.
-
Run a baseline scan. The instrument will measure the absorbance of the solvent and subtract it from all subsequent measurements, correcting for any absorbance from the solvent or imperfections in the cuvettes.[13]
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it a few times with the dilute quinoline dicarbonitrile solution.
-
Fill the sample cuvette with the sample solution and place it back in the sample holder. The reference cuvette with the blank remains in place.
-
Initiate the sample scan. The spectrophotometer will record the absorbance of the sample as a function of wavelength.
-
-
Data Analysis:
-
From the resulting spectrum, identify the wavelength of maximum absorbance (λmax).
-
Record the absorbance value at λmax.
-
If the molar absorptivity (ε) is required, it can be calculated using the Beer-Lambert Law: A = εcl , where:
-
A is the absorbance at λmax (unitless)
-
ε is the molar absorptivity (L mol⁻¹ cm⁻¹)
-
c is the molar concentration of the sample (mol L⁻¹)
-
l is the path length of the cuvette (typically 1 cm)
-
-
Visualizing the Process and Principles
Diagrams can effectively summarize complex workflows and theoretical concepts.
Caption: Experimental workflow for UV-Vis absorption spectroscopy.
Caption: Effect of substituents on HOMO-LUMO energy gap.
Conclusion
The UV-Vis absorption spectrum of a substituted quinoline dicarbonitrile is a sensitive probe of its electronic structure. By understanding the fundamental principles of how electron-donating and electron-withdrawing groups modulate the HOMO-LUMO energy gap, researchers can interpret spectral data to confirm molecular identity, understand electronic properties, and guide the design of new molecules. The strong electron-withdrawing nature of the dicarbonitrile moiety is expected to induce a significant bathochromic shift, pushing the absorption maxima to longer wavelengths. A systematic and rigorous experimental approach, as outlined in this guide, is essential for generating reliable and comparable data, which is the cornerstone of advancing research in drug development and materials science.
References
- UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. (2004). Journal of the American Chemical Society.
- UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Deriv
- Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study. (2025). Journal of Molecular Structure.
- Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. (2015). MDPI.
- Substituent effects on the sensitivity of a quinoline photoremovable protecting group to one- and two-photon excitation. (2009). The Journal of Organic Chemistry.
- Dicyano and pyridine derivatives of retinal: synthesis and vibronic, electronic, and photophysical properties. (2010). The Journal of Physical Chemistry A.
- UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. (2013). Sim4t.
- Dicyano and pyridine derivatives of retinal: Synthesis, vibronic, electronic and photophysical properties.FHSU Scholars Repository.
- Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
- Dicyano and Pyridine Derivatives of Retinal: Synthesis and Vibronic, Electronic, and Photophysical Properties. (2010). ACS Figshare.
- Introduction To UV-Vis Spectroscopy. (2016). Master Organic Chemistry.
- UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2018). International Journal of Engineering Research & Technology.
- Identification of Organic Compounds Using UV-Vis and IR Spectroscopy.Scribd.
- UV-Vis absorption spectra of C2 (a), C3 (b) and C5 (c).
- Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). International Journal for Multidisciplinary Research.
- Synthesis, Crystal Structure, and Spectroscopic Study of a Novel Quinoline Derivative. (2025).
- Synthesis, DFT studies on a series of tunable quinoline deriv
- Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Compar
- A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection.RSC Advances.
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
- Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoiniti
- [Absorption spectra analysis in the degradation process of quinoline in aqueous solution by VUV lights]. (2009). Guang Pu Xue Yu Guang Pu Fen Xi.
- Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. (2023).
- Structure–Property Relationships in Novel Series of Photoswitchable Local Anesthetic Ethercaine Deriv
- UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and...
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sim4t.com [sim4t.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Substituent effects on the sensitivity of a quinoline photoremovable protecting group to one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
A Researcher's Guide to the Safe Handling of 4-Chloroquinoline-3,7-dicarbonitrile
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Chloroquinoline-3,7-dicarbonitrile. The procedural, step-by-step guidance herein is designed to answer specific operational questions, ensuring both personal safety and experimental integrity.
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-Chloroquinoline-3,7-dicarbonitrile. The following guidance is synthesized from safety data for structurally analogous quinoline and nitrile compounds. It is imperative that researchers conduct a thorough risk assessment for their specific experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department.[1]
Hazard Assessment: Understanding the Risk Profile
4-Chloroquinoline-3,7-dicarbonitrile possesses a dual-hazard profile stemming from its quinoline core and two nitrile functional groups. Quinoline derivatives are known to cause skin and eye irritation, with some exhibiting greater toxicity.[2][3][4] Nitrile compounds can also be hazardous. Therefore, this compound should be handled as a hazardous substance, exercising caution to prevent contact, ingestion, and inhalation.
The following table summarizes the anticipated hazards based on data from structurally similar chemicals.
| Hazard Category | GHS Classification (Anticipated) | Potential Effects & Statements | Supporting Compounds |
| Acute Toxicity, Oral | Category 3 / 4 | Toxic or harmful if swallowed.[2] | 8-Hydroxyquinoline |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][5] | 4-Chloroquinoline, 4,7-Dichloroquinoline |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation or damage.[3][5] | 4-Chloroquinoline, 4,7-Dichloroquinoline |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[6][7] | 4-Chloroquinoline, 4-Chloro-3-nitroquinoline |
Core Directive: Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to create a robust barrier against exposure. The selection of specific PPE is based on the anticipated hazards of skin/eye irritation and potential toxicity.
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant nitrile gloves (tested to EN 374 or equivalent).[2] | Nitrile gloves offer superior resistance to a wide range of chemicals, solvents, oils, and acids compared to latex or vinyl.[8][9][10] They are also less likely to cause allergic reactions.[11] Always inspect gloves for punctures or tears before use. For prolonged work, consider double-gloving. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or ANSI Z87.1).[3][5] | Goggles provide essential protection against dust particles and splashes. When there is a significant splash hazard (e.g., transferring solutions), a full-face shield should be worn over the safety goggles. |
| Skin & Body Protection | Long-sleeved laboratory coat. | A lab coat protects against incidental contact and contamination of personal clothing. Ensure the coat is fully buttoned. For tasks with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[12] |
| Respiratory Protection | Not typically required for small-scale lab use when handled within a certified chemical fume hood. | All handling of solid 4-Chloroquinoline-3,7-dicarbonitrile and its solutions should be performed in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of dust or vapors.[1][2] If a fume hood is unavailable or if dust generation is unavoidable, a NIOSH-approved respirator is necessary.[12] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is critical to minimizing exposure risk. The following protocol outlines the safe handling of 4-Chloroquinoline-3,7-dicarbonitrile from initial preparation to use in an experiment.
Preparation and Weighing of Solid Compound
-
Designate a Workspace: All work must be conducted within a certified chemical fume hood.[12] Ensure the work area is clean and uncluttered.
-
Assemble Materials: Before handling the compound, gather all necessary equipment: spatulas, weigh boats, vials, and pre-labeled containers for solutions and waste.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Weigh the Compound: Carefully weigh the desired amount of the solid compound. Avoid generating dust by handling the material gently and minimizing transfer height.[2]
-
Immediate Containment: Once weighed, immediately transfer the compound to a sealable container for transport to the next step of your experiment or for storage.
-
Clean Up: Decontaminate the balance and surrounding surfaces. Dispose of any contaminated weigh boats or wipes as solid hazardous waste.
Caption: Safe handling workflow for solid 4-Chloroquinoline-3,7-dicarbonitrile.
Emergency Protocols: Immediate Response Plan
In the event of an exposure or spill, immediate and correct action is critical.
| Incident Type | Step-by-Step Emergency Procedure |
| Skin Contact | 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[13][14] 2. While rinsing, remove any contaminated clothing and shoes.[13] 3. If skin irritation occurs or persists, seek medical attention.[3][5] 4. Report the incident to your supervisor and EHS department. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][14] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[5] 3. Seek immediate medical attention.[5] 4. Report the incident to your supervisor and EHS department. |
| Inhalation | 1. Immediately move the affected person to fresh air.[13][15] 2. If the person is not breathing, give artificial respiration.[13] 3. If breathing is difficult, provide oxygen. 4. Seek immediate medical attention.[13] |
| Ingestion | 1. Do NOT induce vomiting.[13] 2. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[13] 3. Never give anything by mouth to an unconscious person.[13] 4. Seek immediate medical attention and call a poison control center.[16] |
| Minor Spill | 1. Alert others in the immediate area. 2. Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., vermiculite, sand). 3. Sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[3] 4. Clean the spill area with a suitable solvent, collecting the rinsate as liquid hazardous waste. |
| Major Spill | 1. Evacuate the laboratory immediately and close the doors.[14] 2. Alert your supervisor and contact your institution's EHS or emergency response team.[14] 3. Do not attempt to clean up a major spill without specialized training and equipment. |
Disposal Plan: Cradle-to-Grave Waste Management
All materials contaminated with 4-Chloroquinoline-3,7-dicarbonitrile must be treated as hazardous waste from the moment of generation until final disposal.[12] Never dispose of this chemical or its containers in the regular trash or down the drain.[12][17]
Step-by-Step Waste Segregation and Disposal
-
Solid Waste: Place all contaminated solids (e.g., gloves, weigh boats, paper towels, absorbent materials from spills) into a clearly labeled, sealable hazardous solid waste container.[2]
-
Liquid Waste: Collect all solutions containing 4-Chloroquinoline-3,7-dicarbonitrile, including reaction mixtures and decontamination rinsate, in a separate, compatible, and clearly labeled hazardous liquid waste container.[2] Do not mix with incompatible waste streams.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional policy.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste containers.[12][18]
Caption: Waste disposal workflow for 4-Chloroquinoline-3,7-dicarbonitrile.
References
- Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
- Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves.
- SAFETY DATA SHEET - 4-Chloroquinoline. (2023, September 22). Fisher Scientific.
- What is Nitrile and Why Does It Make a Great PPE Glove. MCR Safety.
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (2024). PPE MAG.
- SAFETY DATA SHEET - 4,7-Dichloroquinoline. (2012, January 9). Fisher Scientific.
- Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%. (2005, October 3). Cole-Parmer.
- Work instruction: What to do in case of a chemical incident. (2024, July 5). Radboud University.
- Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. Benchchem.
- WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025, May 7). S&S Glove.
- The Benefits of Nitrile Gloves for Personal Protective Equipment (PPE). (2023, April 6). PPE Online.
- SAFETY DATA SHEET - 4-Chloroquinoline. (2025, October 7). Sigma-Aldrich.
- SAFETY DATA SHEET - 4,7-Dichloroquinoline. (2012, January 9). ThermoFisher Scientific.
- 4-Chloroquinoline Material Safety Data Sheet. Santa Cruz Biotechnology.
- QUINOLINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie.
- What to Do in a Chemical Emergency. (2024, April 10). Centers for Disease Control and Prevention (CDC).
- What to do in a chemical emergency. (2024, October 10). GOV.UK.
- 4,7-DICHLOROQUINOLINE CAS No 86-98-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- 4-Chloro-3-nitroquinoline PubChem CID 11275808. PubChem.
- 4-Chloro-quinoline-3-carboxylic acid SDS, 179024-66-9 Safety Data Sheets. ECHEMI.
- Guidelines and Procedures for Decommissioning of a Laboratory. The University of Alabama Environmental Health & Safety.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.at [fishersci.at]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 9. gpisupply.com [gpisupply.com]
- 10. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 11. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 12. benchchem.com [benchchem.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. ru.nl [ru.nl]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. restoredcdc.org [restoredcdc.org]
- 17. lobachemie.com [lobachemie.com]
- 18. Guidelines and Procedures for Decommissioning of a Laboratory | EHS [ehs.ua.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
